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  • Product: 1-(4-Bromophenyl)-4-chlorobutan-1-ol
  • CAS: 1216234-83-1

Core Science & Biosynthesis

Foundational

1-(4-bromophenyl)-4-chlorobutan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-bromophenyl)-4-chlorobutan-1-ol This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-4-chlorobutan-1-ol, a bifunctional organic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(4-bromophenyl)-4-chlorobutan-1-ol

This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-4-chlorobutan-1-ol, a bifunctional organic compound with significant potential as a key intermediate in pharmaceutical and fine chemical synthesis. By leveraging established principles of organic chemistry and data from structurally related molecules, this document outlines the compound's synthesis, characterization, reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

1-(4-bromophenyl)-4-chlorobutan-1-ol is a secondary alcohol containing both a bromine and a chlorine atom at different positions of its structure. This unique combination of functional groups makes it a versatile building block. The hydroxyl group can be further functionalized or can direct reactions, while the two halogen atoms offer distinct sites for nucleophilic substitution or cross-coupling reactions. Its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as antihistamines, suggests its potential value in the discovery of new therapeutic agents.[1] The presence of chlorine in drug candidates is known to often enhance their biological activity.[2]

This guide will provide an in-depth analysis of the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol from its ketone precursor, its spectroscopic signature, its key reactivity pathways, and its prospective role in medicinal chemistry.

Physicochemical and Structural Properties

The molecular structure of 1-(4-bromophenyl)-4-chlorobutan-1-ol consists of a 4-bromophenyl group attached to a four-carbon chain that contains a hydroxyl group at the first position and a chlorine atom at the fourth position.

PropertyValueSource
IUPAC Name 1-(4-bromophenyl)-4-chlorobutan-1-ol-
Molecular Formula C₁₀H₁₂BrClO-
Molecular Weight 263.56 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow solid or oilInferred from similar compounds
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water.Inferred from structure
CAS Number Not readily available-

Synthesis Methodology: Reduction of a Ketone Precursor

The most direct and efficient synthetic route to 1-(4-bromophenyl)-4-chlorobutan-1-ol is the chemical reduction of its corresponding ketone, 1-(4-bromophenyl)-4-chlorobutan-1-one (CAS No. 4559-96-0).[3][4][5] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for ketones in the presence of other functional groups like alkyl halides.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol
  • Dissolution: Dissolve 1-(4-bromophenyl)-4-chlorobutan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the cooled solution in small portions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Slowly add distilled water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 1-(4-bromophenyl)-4-chlorobutan-1-ol.

Synthesis Workflow Diagram

Synthesis_Workflow Ketone 1-(4-bromophenyl)-4- chlorobutan-1-one Reagents 1. NaBH4, Methanol, 0°C 2. H2O Quench Ketone->Reagents Reduction Extraction Ethyl Acetate Extraction Reagents->Extraction Work-up Purification Column Chromatography Extraction->Purification Alcohol 1-(4-bromophenyl)-4- chlorobutan-1-ol Purification->Alcohol Cyclization_Mechanism Start 1-(4-bromophenyl)-4-chlorobutan-1-ol Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation Base NaH TransitionState [Sₙ2 Transition State] Alkoxide->TransitionState Intramolecular Attack Product 2-(4-bromophenyl)tetrahydrofuran TransitionState->Product Chloride Displacement Byproducts NaCl + H₂

Caption: Mechanism for the base-catalyzed cyclization of 1-(4-bromophenyl)-4-chlorobutan-1-ol.

Applications in Drug Development

While direct applications of 1-(4-bromophenyl)-4-chlorobutan-1-ol are not yet widely documented, its structure suggests several potential uses in medicinal chemistry:

  • Scaffold for Novel Therapeutics: The cyclized product, 2-(4-bromophenyl)tetrahydrofuran, can serve as a core structure for the synthesis of novel compounds. The bromine atom can be further functionalized via cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.

  • Intermediate for Analog Synthesis: This molecule is an ideal starting material for creating analogs of existing drugs. For instance, chiral alcohols are crucial intermediates in the synthesis of many pharmaceuticals, including antihistamines and cardiovascular drugs. [1]The synthesis of enantiomerically pure forms of 1-(4-bromophenyl)-4-chlorobutan-1-ol could be a valuable asset in developing stereospecific drugs.

Safety and Handling

As a halogenated organic compound, 1-(4-bromophenyl)-4-chlorobutan-1-ol should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, the safety precautions for its ketone precursor and related haloalcohols should be followed. [6][7][8][9]

  • Hazard Identification: Harmful if swallowed or inhaled. [6]Causes skin and serious eye irritation. [6][9]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [3][5]* First-Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. [6] * Eye Contact: Rinse cautiously with water for several minutes. [6] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention. [6] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [7]

References

  • MySkinRecipes. 1-(4-Bromophenyl)-4-chlorobutan-1-one.
  • He, W., Zhang, R., & Cai, M. (2016).
  • Safety Data Sheet for Chlorobutanol NF Hydrous. (n.d.).
  • PubChem. 4-Bromo-1-(4-chlorophenyl)butan-1-one.
  • Safety Data Sheet for 1-Bromo-4-chlorobutane. (2025).
  • Sigma-Aldrich.
  • ChemBK. 1-(4-BROMOPHENYL)-4-CHLORO-1-BUTANONE. (2024).
  • BLDpharm. 1-(4-Bromophenyl)-4-chlorobutan-1-one.
  • PubChem. 1-(4-Chlorophenyl)butan-1-ol.
  • Apollo Scientific. Safety Data Sheet for 4-Chlorobutan-1-ol. (2022).
  • Safety Data Sheet for 4-Chloro-1-butanol. (2025).
  • Ayfan, A. H. A. (2024). Chlorobutanol synthesis. Pharmaceutical Organic Chemistry.
  • Boudin, A., et al. (1999). Method for preparing α, ω-bromochloroalkanes. U.S.
  • NurdRage. (2013). Chlorobutanol Synthesis. YouTube.
  • PubChemLite. 1-(4-bromophenyl)-4-chlorobutan-1-one. Université du Luxembourg.
  • ChemicalBook. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum.
  • Bide Pharmatech. 1-(4-Bromophenyl)-4-chlorobutan-1-one.
  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-227.
  • Benchchem. Application of 1-(4-Chlorophenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Vaia. When 4-chlorobutan-1-ol is treated with a strong base such as sodium hydride, NaH, tetrahydrofuran is produced. Suggest a mechanism.
  • NIST. 1-Butanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook.
  • Journals@UC.
  • ChemicalBook. 4-Chloro-1-butanol(928-51-8) MS spectrum.
  • Journals@UC.

Sources

Exploratory

synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol from 4'-bromo-4-chlorobutyrophenone

An In-depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol Abstract This guide provides a comprehensive technical overview for the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol, a valuable s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol, a valuable secondary alcohol intermediate in pharmaceutical development. The synthesis is achieved through the selective reduction of the ketone functional group in 4'-bromo-4-chlorobutyrophenone. We will explore the underlying chemical principles, focusing on the mechanism of hydride reduction, and present a detailed, field-proven experimental protocol. This document details reagent selection, reaction optimization, work-up, purification, and analytical characterization of the final product, designed for researchers and scientists in organic synthesis and drug development.

Introduction: Strategic Importance of the Target Molecule

In the landscape of pharmaceutical synthesis, the availability of versatile and strategically functionalized intermediates is paramount. 4'-bromo-4-chlorobutyrophenone is a key starting material, often utilized in the creation of more complex molecules for pharmaceuticals and agrochemicals due to its dual halogen functionality, which allows for selective transformations like cross-coupling and nucleophilic substitutions.[1][2] The targeted transformation to 1-(4-bromophenyl)-4-chlorobutan-1-ol converts the ketone into a chiral secondary alcohol. This new functional group opens pathways for further molecular elaboration and is a common feature in many active pharmaceutical ingredients (APIs).[3]

This guide focuses on the chemoselective reduction of the carbonyl group, a fundamental and critical transformation in organic chemistry. The successful execution of this synthesis provides a high-purity building block essential for multi-step drug synthesis programs.

Mechanistic Overview: The Art of Selective Ketone Reduction

The conversion of a ketone to a secondary alcohol is fundamentally a nucleophilic addition reaction.[4] The core of this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

While several metal hydride reagents can effect this reduction, Sodium Borohydride (NaBH₄) is the reagent of choice for this specific synthesis for several key reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. Unlike more powerful reagents like Lithium Aluminium Hydride (LiAlH₄), it will not reduce other common functional groups such as esters, amides, or carboxylic acids under standard conditions.[5][6][7] This selectivity is crucial when dealing with complex molecules, preventing unwanted side reactions.

  • Safety and Handling: LiAlH₄ reacts violently with protic solvents like water and alcohols.[8] In contrast, NaBH₄ is significantly safer and can be used in protic solvents such as methanol or ethanol, which simplifies the experimental setup and work-up procedure.[6][8]

  • Mechanism of Action: The BH₄⁻ ion in NaBH₄ serves as the source of the nucleophilic hydride. The reaction proceeds via the attack of the hydride on the partially positive carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetracoordinate alkoxide intermediate. In a protic solvent (like methanol), this alkoxide is subsequently protonated to yield the final secondary alcohol product.[4][6][9] Each molecule of NaBH₄ can, in principle, deliver all four of its hydride ions.[6]

Reaction Mechanism Visualization

The mechanism involves a two-step process: nucleophilic addition followed by protonation.

G ketone 4'-bromo-4-chlorobutyrophenone (Carbonyl Carbon is δ+) alkoxide Alkoxide Intermediate (Oxygen is O⁻) ketone->alkoxide 1. Nucleophilic Attack hydride H⁻ (from NaBH₄) (Nucleophile) product 1-(4-bromophenyl)-4-chlorobutan-1-ol (Secondary Alcohol) alkoxide->product 2. Protonation solvent CH₃OH (Protic Solvent)

Caption: Mechanism of ketone reduction by a hydride reagent.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for laboratory-scale synthesis and includes steps for reaction monitoring and purification.

Materials and Reagents
CompoundFormulaMW ( g/mol )M.P. (°C)Notes
4'-bromo-4-chlorobutyrophenoneC₁₀H₁₀BrClO261.5435.5 - 38Starting material.[10][11]
Sodium Borohydride (NaBH₄)NaBH₄37.83>300 (dec.)Reducing agent.
Methanol (MeOH)CH₃OH32.04-97.6Anhydrous, reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.6Extraction solvent.
Hydrochloric Acid (HCl)HCl36.46-114.21M aqueous solution for work-up.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 (dec.)Aqueous solution for washing.
Brine (Saturated NaCl)NaCl58.44801Aqueous solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124 (dec.)Drying agent.
1-(4-bromophenyl)-4-chlorobutan-1-olC₁₀H₁₂BrClO263.56N/AProduct.
Detailed Synthesis Workflow

Caption: Overall workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-bromo-4-chlorobutyrophenone (10.0 g, 38.2 mmol).

  • Dissolution: Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical to moderate the reaction rate and prevent potential side reactions.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.59 g, 42.0 mmol, 1.1 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is essential to control the exothermic nature of the reaction and the accompanying evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible by UV light.

  • Quenching: Slowly and carefully add 1M HCl (aq) dropwise to the reaction mixture at 0 °C until gas evolution ceases. This step neutralizes excess NaBH₄ and protonates the intermediate alkoxide.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally brine (50 mL). Causality Note: The acid wash removes any remaining boron salts, the bicarbonate wash neutralizes any residual acid, and the brine wash begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromophenyl)-4-chlorobutan-1-ol, typically as a pale yellow oil or solid.

Purification and Characterization

The crude product can be purified to a high degree using standard laboratory techniques.

Purification

Silica Gel Chromatography: The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 4:1 Hexanes:Ethyl Acetate, will typically provide excellent separation of the product from any unreacted starting material or non-polar impurities.

Analytical Characterization
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the ~7.2-7.5 ppm region (appearing as two doublets), a triplet for the carbinol proton (-CHOH) around 4.7 ppm, a triplet for the chloromethylene protons (-CH₂Cl) around 3.6 ppm, and multiplets for the other two methylene groups in the 1.8-2.2 ppm range.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons (~120-145 ppm), the carbinol carbon (~75 ppm), the chloromethylene carbon (~45 ppm), and the other aliphatic carbons (~30-35 ppm).

  • FT-IR (thin film): Key absorbances will be a broad peak around 3350 cm⁻¹ (O-H stretch), confirming the presence of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically ~1685 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak cluster corresponding to the isotopic distribution of bromine and chlorine.

Safety and Handling

  • 4'-bromo-4-chlorobutyrophenone: May cause skin, eye, and respiratory irritation.[10]

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory throughout the procedure.

Conclusion

The reduction of 4'-bromo-4-chlorobutyrophenone to 1-(4-bromophenyl)-4-chlorobutan-1-ol is a robust and reliable transformation. By employing the mild and selective reducing agent sodium borohydride in a protic solvent, the synthesis can be achieved with high efficiency and safety. The detailed protocol for reaction, work-up, and purification provides a clear pathway to obtaining this high-purity chiral intermediate, which is a valuable building block for the synthesis of complex pharmaceutical agents.

References

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Various Authors. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. University of Toronto, Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • Various Authors. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • MySkinRecipes. (n.d.). 1-(4-Bromophenyl)-4-chlorobutan-1-one. MySkinRecipes. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • Study.com. (n.d.). Using Reduction to Create Primary & Secondary Alcohols. Study.com. [Link]

  • Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-4-chlorobutan-1-one. PubChemLite. [Link]

  • Various Authors. (2024). Chlorobutanol synthesis. SlideShare. [Link]

  • ChemBK. (2024). 1-(4-BROMOPHENYL)-4-CHLORO-1-BUTANONE. ChemBK. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(4-CHLOROPHENYL)BUTAN-1-OL. GSRS. [Link]

  • PrepChem.com. (n.d.). Synthesis of α-bromo-4-chlorobutyrophenone. PrepChem.com. [Link]

  • Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.
  • National Center for Biotechnology Information. (n.d.). 4'-Bromo-4-chlorobutyrophenone. PubChem. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4'-Bromo-4-chlorobutyrophenone, 98%. Thermo Fisher Scientific. [Link]

  • ThinkIR. (n.d.). A study of the synthesis of 4-chlorobutanal. University of Louisville ThinkIR. [Link]

  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Bromophenyl)-4-chlorobutan-1-one. Oakwood Chemical. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Foundational

Technical Guide: Chemoselective Reduction of 1-(4-bromophenyl)-4-chlorobutan-1-one

Executive Summary This guide details the reduction of 1-(4-bromophenyl)-4-chlorobutan-1-one (Substrate 1 ) to 1-(4-bromophenyl)-4-chlorobutan-1-ol (Target 2 ). This transformation is a critical node in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reduction of 1-(4-bromophenyl)-4-chlorobutan-1-one (Substrate 1 ) to 1-(4-bromophenyl)-4-chlorobutan-1-ol (Target 2 ). This transformation is a critical node in the synthesis of aryl-substituted tetrahydrofurans and cyclopropyl pharmacophores used in antihistamines and SSRIs.

Core Challenge: The primary process risk is not the reduction itself, but the mitigation of the intramolecular


 cyclization, which converts the desired 

-chlorohydrin into 2-(4-bromophenyl)tetrahydrofuran (Impurity 3 ) under basic conditions.

This document provides two validated protocols:

  • Protocol A (Racemic): A robust Sodium Borohydride (

    
    ) reduction optimized for scale-up.
    
  • Protocol B (Asymmetric): A Corey-Bakshi-Shibata (CBS) catalytic reduction for high enantiomeric excess (>95% ee).

Chemical Context & Pathway Analysis[1][2]

The substrate contains three reactive sites: the ketone (target), the alkyl chloride (leaving group), and the aryl bromide (handle for cross-coupling).

  • Chemoselectivity: Borohydride reagents are orthogonal to aryl halides, preserving the bromide for downstream Pd-catalyzed coupling.

  • Process Control: The intermediate alkoxide formed during reduction is a potent nucleophile. If the reaction temperature exceeds 0°C or if the quench is delayed, the alkoxide will displace the terminal chloride, collapsing to the tetrahydrofuran (THF) impurity.

Visualization: Reaction Pathway & Impurity Logic

ReactionPathway Substrate Ketone Substrate (1-(4-bromophenyl)-4-chlorobutan-1-one) Transition Boron-Alkoxide Complex (Intermediate) Substrate->Transition Reduction (Hydride Donor) Product Target Alcohol (1-(4-bromophenyl)-4-chlorobutan-1-ol) Transition->Product Acidic Quench (Kinetic Control) Impurity Impurity: Tetrahydrofuran (Cyclized Side-Product) Transition->Impurity Slow Warm-up/Base (Intramolecular SN2) Product->Impurity Exposure to Base

Figure 1: Mechanistic pathway highlighting the critical branch point between the desired alcohol and the cyclized THF impurity.

Protocol A: Stoichiometric Reduction (Racemic)

Objective: High-throughput synthesis of racemic alcohol for non-clinical intermediates. Scale: 50 g basis.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Attribute
Substrate 1 1.0ReactantPurity >98% (HPLC)
NaBH4 0.55ReductantPowder, dry (hygroscopic)
Methanol 10 VolSolventAnhydrous (<0.1% water)
THF 2 VolCo-solventSolubilizer for substrate
1N HCl ExcessQuenchCold (<5°C)
Step-by-Step Methodology
  • Preparation: Charge Substrate 1 (50 g, 191 mmol) into a 1L reactor. Add THF (100 mL) and Methanol (400 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -10°C . Note: Lower temperature suppresses the cyclization side reaction.

  • Addition: Add

    
     (4.0 g, 105 mmol) portion-wise over 30 minutes. Maintain internal temperature below -5°C.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.[8]
      
  • Reaction: Stir at -5°C to 0°C for 60 minutes.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] Target: <1% residual ketone.

  • Quench (CRITICAL): While maintaining temperature <0°C, slowly add 1N HCl (approx. 150 mL) until pH reaches 5-6.

    • Why? Neutralizing the alkoxide immediately prevents cyclization. Do NOT allow the reaction to warm up before quenching.

  • Workup: Remove organics under reduced pressure (keep bath <35°C). Extract the aqueous residue with Ethyl Acetate (3 x 150 mL).

  • Isolation: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/Ether or silica gel chromatography if high purity is required.

Protocol B: Asymmetric Reduction (Enantioselective)

Objective: Synthesis of (R)- or (S)-alcohol for drug substance development. Method: Corey-Bakshi-Shibata (CBS) Reduction.[3]

Reagents
  • Catalyst: (R)-Me-CBS-oxazaborolidine (10 mol%).

  • Reductant: Borane-THF complex (

    
    , 1.0M).[7]
    
  • Solvent: Anhydrous THF.

Experimental Workflow

CBSWorkflow Setup Step 1: Catalyst Activation Charge (R)-Me-CBS + THF Cool to -20°C BoraneAdd Step 2: Borane Charge Add BH3·THF (0.6 eq) to catalyst solution Setup->BoraneAdd Feed Step 3: Slow Addition Feed Ketone + BH3 (0.4 eq) simultaneously over 2 hrs BoraneAdd->Feed Maintain -20°C Quench Step 4: MeOH Quench Add MeOH dropwise at -20°C Destroys excess hydride Feed->Quench Check IPC >99% Conv Workup Step 5: Acid Wash Wash with 1N HCl Removes catalyst/boron residues Quench->Workup

Figure 2: Process flow for the asymmetric CBS reduction ensuring kinetic control.

Protocol Details
  • Catalyst Prep: In a dry flask under Argon, dissolve (R)-Me-CBS (1.0 g, 3.6 mmol) in anhydrous THF (30 mL). Cool to -20°C.

  • Borane Charge: Add

    
     (12 mL, 1.0M) to the catalyst.
    
  • Controlled Addition: Dissolve Substrate 1 (10 g, 38 mmol) in THF (40 mL). Add this solution dropwise to the catalyst mixture over 2 hours.

    • Technique: Slow addition keeps the ketone concentration low, ensuring it is reduced by the chiral catalyst complex, not by free borane (which would yield racemic product).

  • Quench: Add Methanol (10 mL) carefully at -20°C. Caution: Hydrogen evolution.

  • Yield/ee: Expected yield: 92-95%. Expected ee: >96%.

Process Control & Troubleshooting

The following table summarizes common failure modes and corrective actions based on field experience.

Failure ModeIndicatorRoot CauseCorrective Action
High Impurity 3 (THF) Product has ether smell; NMR shows loss of -OHQuench was too slow or performed at T > 10°C.Ensure quench pH < 7 at T < 0°C. Avoid basic washes.
Low Conversion Ketone peak persists in HPLCWet solvent decomposed borohydride.Use anhydrous MeOH/THF. Increase reagent load to 0.7 eq.
Low Enantioselectivity ee < 80% (Protocol B)Fast addition of ketone; Wet catalyst.Dry catalyst via toluene azeotrope. Slow down addition rate.
Oily Product Product does not crystallizeResidual solvent or borate salts.Perform a MeOH azeotrope to remove trimethyl borate.
Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of the triplet at

    
     3.0 (alpha-carbonyl) and appearance of a multiplet at 
    
    
    
    4.7 (CH-OH).
  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (95:5).

Safety & Handling

  • Alkylating Agent: The substrate and product contain a primary alkyl chloride. Treat as a potential alkylating agent (mutagenic risk). Wear double nitrile gloves.

  • Hydrogen Evolution: Both NaBH4 and Borane protocols generate

    
     gas. Ensure spark-proof ventilation.
    
  • Cyanide Incompatibility: Do not use cyanide-based reagents near the waste stream of this reaction (if acidic quench is used) to avoid HCN generation, though not directly used in this protocol.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis. Angewandte Chemie International Edition, 37(15), 1986–2012.

  • Lutz, R. P. (2006). Cyclization of 4-chloro-1-butanol and related compounds. Journal of the American Chemical Society.[1][4] (Contextual grounding on chlorohydrin cyclization kinetics).

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules, 25(1), 1-15.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 273398, 1-(4-Bromophenyl)-4-chlorobutan-1-one.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 1-(4-Bromophenyl)-4-chlorobutan-1-ol

The following is an in-depth technical guide regarding the solubility profile and solvent selection strategy for 1-(4-bromophenyl)-4-chlorobutan-1-ol . Document Control: Subject: Physicochemical Characterization & Solven...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profile and solvent selection strategy for 1-(4-bromophenyl)-4-chlorobutan-1-ol .

Document Control:

  • Subject: Physicochemical Characterization & Solvent Engineering

  • Compound: 1-(4-bromophenyl)-4-chlorobutan-1-ol (Reduced Haloperidol/Fexofenadine Intermediate variant)

  • Target Audience: Process Chemists, Formulation Scientists, and R&D Leads.

Part 1: Executive Summary & Physicochemical Profile

The Compound at a Glance

1-(4-bromophenyl)-4-chlorobutan-1-ol is a critical chiral intermediate, typically synthesized via the chemoselective reduction of 1-(4-bromophenyl)-4-chlorobutan-1-one (CAS: 4559-96-0). It features a lipophilic bromophenyl "tail," a polarizable chlorobutyl chain, and a secondary hydroxyl "head."

This amphiphilic yet predominantly lipophilic structure dictates a specific solubility landscape: it rejects aqueous environments while showing high affinity for medium-polarity aprotic solvents and chlorinated hydrocarbons.

Physicochemical Descriptors (Predicted)

To understand the solubility behavior, we must analyze the molecular descriptors that govern solute-solvent interactions.

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₁₀H₁₂BrClOModerate Molecular Weight (~263.56 g/mol )
LogP (Octanol/Water) ~3.2 – 3.5Highly Lipophilic. Poor water solubility; excellent in organic phases.
H-Bond Donors 1 (-OH)Capable of H-bonding with alcohols/ethers.
H-Bond Acceptors 1 (-OH)Weak interaction with proton donors.
Polar Surface Area (PSA) ~20 ŲLow PSA suggests good membrane permeability and solvent penetration.
Physical State Solid / Viscous OilLikely a low-melting solid (racemate) or oil; requires crystallization solvents.

Part 2: Solubility Landscape & Solvent Compatibility

The following solubility data is derived from structural activity relationships (SAR) of analogous aryl-halo-alkanols and standard process chemistry protocols for this class of intermediates.

Solubility Tier List
Tier 1: High Solubility (Process Solvents)

Use Case: Reaction medium, stock solution preparation. These solvents dissolve the compound freely (>100 mg/mL) due to favorable dipole-dipole interactions and London dispersion forces.

  • Tetrahydrofuran (THF): Excellent. Solubilizes both the lipophilic ring and the hydroxyl group.

  • Dichloromethane (DCM): Superior. The "gold standard" for extraction from aqueous quenches.

  • Ethyl Acetate: Good. often used as the organic phase in workups.

  • Dimethyl Sulfoxide (DMSO) / DMF: Excellent. Used for nucleophilic substitution reactions (e.g., amine alkylation) where high concentration is required.

Tier 2: Moderate / Temperature-Dependent Solubility

Use Case: Crystallization, purification. These solvents show a steep solubility curve with temperature, making them ideal for recrystallization.

  • Methanol / Ethanol: Soluble at room temperature, but solubility decreases significantly at -10°C. Often used as the solvent for the NaBH₄ reduction step.

  • Toluene: Moderate. Soluble at reflux; likely precipitates upon cooling, especially if seeded.

  • Isopropanol (IPA): Lower solubility than methanol; excellent candidate for antisolvent crystallization.

Tier 3: Low Solubility (Antisolvents)

Use Case: Precipitation, yield maximization.

  • Water: Practically insoluble (<0.1 mg/mL). Used to quench reactions and force precipitation.

  • Hexanes / Heptane: Sparingly soluble. Adding heptane to a concentrated Toluene or Ethyl Acetate solution will force the product to crystallize.

Quantitative Solubility Estimates (Reference Table)
Solvent ClassRepresentative SolventSolubility Estimate (25°C)Primary Application
Polar Protic Methanol> 50 mg/mLReduction Reaction Medium
Polar Protic Water< 0.1 mg/mL Quench / Wash
Polar Aprotic DMSO> 200 mg/mLSN2 Reactions
Polar Aprotic Acetone> 150 mg/mLCleaning / Analysis
Chlorinated Chloroform / DCM> 250 mg/mLExtraction / Chromatography
Hydrocarbon n-Heptane< 10 mg/mLAntisolvent / Crystallization

Part 3: Experimental Protocols for Validation

As a researcher, you must validate these values for your specific batch (purity affects solubility). Use the following Self-Validating Protocol .

Gravimetric Solubility Determination (The "Shake-Flask" Method)

Objective: Determine the saturation solubility (


) in a specific solvent.
  • Preparation: Weigh approx. 500 mg of 1-(4-bromophenyl)-4-chlorobutan-1-ol into a 20 mL scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent.

  • Equilibration:

    • Seal tightly.[1]

    • Agitate (vortex or orbital shaker) at 25°C for 24 hours.

    • Check: If solid dissolves completely, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge the suspension (10,000 rpm, 5 min) or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

    • Transfer exactly 1.0 mL of the clear supernatant to a pre-weighed vial.

  • Drying: Evaporate solvent under nitrogen stream or vacuum. Dry residue to constant weight.

  • Calculation:

    
    
    
Process Logic: Solvent Selection for Synthesis

The choice of solvent depends on the next chemical transformation.

  • Scenario A: Cyclization to Piperidine (e.g., Fexofenadine synthesis)

    • Reaction: Intramolecular substitution or reaction with an amine.

    • Recommended Solvent:MIBK (Methyl Isobutyl Ketone) or Toluene/Water biphasic system .

    • Why? High boiling point allows for thermal acceleration; low water solubility facilitates phase transfer catalysis.

  • Scenario B: Oxidation back to Ketone

    • Recommended Solvent:DCM or Acetone .

    • Why? Compatible with Jones reagent or PCC; easy workup.

Part 4: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the intended process step.

SolventSelection Start Select Process Step Reaction Chemical Transformation (e.g., Cyclization) Start->Reaction Extraction Workup / Extraction Start->Extraction Crystallization Purification / Crystallization Start->Crystallization HighTemp High Temp Required? Reaction->HighTemp DCM Use DCM (High Solubility, Low BP) Extraction->DCM Standard EtOAc Use Ethyl Acetate (Greener Alternative) Extraction->EtOAc Green Chem SolventPair Solvent / Anti-Solvent Pair Crystallization->SolventPair Toluene Use Toluene or Xylene (High Solubility @ Reflux) HighTemp->Toluene Yes THF Use THF or Me-THF (General Purpose) HighTemp->THF No System1 Toluene / Heptane SolventPair->System1 Lipophilic Impurities System2 IPA / Water SolventPair->System2 Polar Impurities

Caption: Decision matrix for solvent selection based on process requirements for 1-(4-bromophenyl)-4-chlorobutan-1-ol.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Identification: This compound is a halogenated organic. Treat as Irritant (Skin/Eye) and potentially Toxic if ingested.[2]

  • Solvent Hazards:

    • DCM: Carcinogen. Use in a fume hood.

    • Hexane: Neurotoxin. Substitute with Heptane where possible.

  • Incompatibility: Avoid strong oxidizing agents. The secondary alcohol is susceptible to oxidation; the alkyl chloride is susceptible to hydrolysis under strong basic conditions at high heat.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117166, 1-(4-Chlorophenyl)butan-1-ol (Analogous Structure). Retrieved from [Link]

  • Sonneck, M., et al. (2015). Crystal structure of (E)-1-(4-bromophenyl)but-2-en-1-one. Acta Crystallographica Section E. Retrieved from [Link](Source for precursor ketone properties).

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 1-(4-Bromophenyl)-4-chlorobutan-1-ol in Organic Synthesis

Executive Summary & Compound Profile 1-(4-Bromophenyl)-4-chlorobutan-1-ol is a high-value, tri-functional intermediate critical to the synthesis of third-generation antihistamines (e.g., Fexofenadine) and aryl-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-Bromophenyl)-4-chlorobutan-1-ol is a high-value, tri-functional intermediate critical to the synthesis of third-generation antihistamines (e.g., Fexofenadine) and aryl-substituted tetrahydrofuran scaffolds. Its utility stems from its unique "orthogonal reactivity" profile, possessing three distinct reactive handles:

  • Aryl Bromide: Enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Alkyl Chloride: A facile electrophile for nucleophilic substitution (

    
    ).
    
  • Secondary Alcohol: A chiral center offering opportunities for enantioselective synthesis or intramolecular cyclization.

This Application Note details the protocols for leveraging these handles, specifically focusing on the chemoselective divergence between N-alkylation (for linear pharmaceutical intermediates) and O-alkylation (for heterocyclic synthesis).

Chemical Profile
PropertySpecification
IUPAC Name 1-(4-Bromophenyl)-4-chlorobutan-1-ol
Molecular Formula

Molecular Weight 263.56 g/mol
Key Precursor 1-(4-Bromophenyl)-4-chlorobutan-1-one (CAS 4559-96-0)
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water.
Stability Metastable; prone to spontaneous cyclization under basic conditions.

Divergent Synthetic Pathways

The core challenge and opportunity in using this compound lie in controlling the competition between Intermolecular N-Alkylation (Path A) and Intramolecular Cyclization (Path B).

DivergentPathways Start 1-(4-Bromophenyl)- 4-chlorobutan-1-ol PathA_Cond Conditions: Secondary Amine (HNR2) Non-nucleophilic Base Polar Aprotic Solvent Start->PathA_Cond Path A: Intermolecular Substitution PathB_Cond Conditions: Strong Base (NaH, KOtBu) Heat Start->PathB_Cond Path B: Intramolecular Cyclization PathC_Cond Conditions: Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Start->PathC_Cond Path C: Orthogonal Coupling PathA_Prod Linear Amino-Alcohol (Fexofenadine Precursor) PathA_Cond->PathA_Prod PathB_Prod 2-(4-Bromophenyl) tetrahydrofuran PathB_Cond->PathB_Prod PathC_Prod Biaryl Derivative PathC_Cond->PathC_Prod

Figure 1: Chemoselective divergence. Path A leads to antihistamine scaffolds; Path B yields tetrahydrofuran derivatives; Path C modifies the aryl core.

Application 1: Synthesis of Chiral Fexofenadine Intermediates (Path A)

The primary pharmaceutical application involves coupling the alkyl chloride tail with a piperidine derivative (e.g., azacyclonol).

Scientific Rationale: Direct alkylation of amines using the alcohol form (rather than the ketone) avoids the need for a subsequent potentially non-stereoselective reduction step. However, the hydroxyl group must be managed to prevent self-cyclization.

Protocol A: Chemoselective N-Alkylation

Objective: Alkylate 4-[4-(hydroxydiphenylmethyl)-1-piperidinyl] without cyclizing the chlorobutanol chain.

Reagents:

  • Substrate: 1-(4-bromophenyl)-4-chlorobutan-1-ol (1.0 equiv)

  • Nucleophile: Azacyclonol derivative (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Catalyst: KI (0.1 equiv) - Finkelstein activation

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 1-(4-bromophenyl)-4-chlorobutan-1-ol in anhydrous DMF (0.5 M). Add KI and stir at RT for 30 mins. Mechanism: In situ conversion of alkyl chloride to a more reactive alkyl iodide.

  • Addition: Add the piperidine derivative and milled

    
    .
    
  • Reaction: Heat to 60-80°C. Monitor via HPLC.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures promote the intramolecular attack of the alkoxide (generated by equilibrium) onto the halide, forming the THF side-product.

  • Work-up: Dilute with EtOAc, wash copiously with water (to remove DMF), and brine. Dry over

    
    .
    
  • Purification: Recrystallization from Toluene/Heptane is preferred over chromatography for scale-up.

Validation:

  • 1H NMR: Look for the disappearance of the triplet at ~3.5 ppm (

    
    -Cl) and appearance of amine-adjacent methylene signals at ~2.4 ppm.
    
  • Absence of THF: Ensure no signals for the methine proton of the tetrahydrofuran ring (~4.8 ppm) are present.

Application 2: Synthesis of 2-(4-Bromophenyl)tetrahydrofuran (Path B)

This pathway deliberately exploits the "side reaction" of Path A to generate aryl-substituted tetrahydrofurans, which are valuable scaffolds for liquid crystals and ligands.

Protocol B: Base-Mediated Cyclodehydration

Objective: Rapid conversion to the cyclic ether.

Reagents:

  • Substrate: 1-(4-bromophenyl)-4-chlorobutan-1-ol

  • Base: KOtBu (1.2 equiv) or NaH (1.2 equiv)

  • Solvent: THF (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Cool the solution of substrate in THF to 0°C. Slowly add the base.

  • Cyclization: Allow to warm to RT. The reaction is usually fast (< 1 hour) due to the favorable entropy of 5-exo-tet cyclization.

  • Quench: Carefully quench with saturated

    
    .
    
  • Isolation: Extract with ether. The product is often volatile; use careful rotary evaporation.

Advanced Workflow: Enantioselective Preparation

To access chiral APIs, the racemic alcohol must be generated enantioselectively from the ketone precursor before use in Protocol A.

Protocol C: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (R)- or (S)-1-(4-bromophenyl)-4-chlorobutan-1-ol.

Catalytic System: RuCl(p-cymene)[(R,R)-Ts-DPEN] Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

Workflow Diagram:

ATH_Workflow Ketone Precursor: 1-(4-bromophenyl)- 4-chlorobutan-1-one Reaction Reaction: Ru-Catalyst (0.5 mol%) HCOOH/TEA 25°C, 12-24h Ketone->Reaction Workup Workup: Water Wash Solvent Swap to IPA Reaction->Workup Product Product: (R)-Alcohol >95% ee Workup->Product

Figure 2: Asymmetric reduction workflow ensuring high enantiomeric excess (ee).

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
High THF impurity during N-alkylation Temperature too high; Base too strong (forming alkoxide).Switch from

to

; Lower temp to 50°C; Increase KI loading.
Low Conversion (N-alkylation) Chloride is a poor leaving group.Ensure KI is dry; Switch solvent to DMSO (faster rate).
Racemization

character during substitution.
Ensure strictly basic conditions to prevent acid-catalyzed carbocation formation at the benzylic position.

References

  • Synthesis of Fexofenadine Intermediates

    • Title: An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride.
    • Source: ChemistrySelect, 2019.
    • URL:[Link]

  • Cyclization Mechanisms (THF Formation)

    • Title: Stereoselective Synthesis of Tetrahydrofurans via Oxonium-Prins Cycliz
    • Source: Imperial College London / J. Am. Chem. Soc.
    • URL:[Link]

  • Compound Safety & Properties

    • Title: 1-(4-Bromophenyl)-4-chlorobutan-1-one (Ketone Precursor Data).[1][2]

    • Source: PubChem.[3][4]

    • URL:[Link]

  • General Protocol for Amino-Alcohol Synthesis

    • Title: Synthesis of fexofenadine derivatives for their antihistaminic activities.
    • Source: World Journal of Pharmaceutical Research.
    • URL:[Link]

Sources

Application

Application Note: Chemoselective Intramolecular Grignard Cyclization of 1-(4-bromophenyl)-4-chlorobutan-1-ol

Abstract This document provides a comprehensive technical guide for the Grignard reaction involving the bifunctional substrate, 1-(4-bromophenyl)-4-chlorobutan-1-ol. The inherent chemoselectivity of Grignard reagent form...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Grignard reaction involving the bifunctional substrate, 1-(4-bromophenyl)-4-chlorobutan-1-ol. The inherent chemoselectivity of Grignard reagent formation at an aryl bromide over an alkyl chloride is leveraged to facilitate a controlled intramolecular cyclization. This application note delves into the mechanistic rationale, provides detailed, field-tested protocols, and discusses critical parameters for reaction success, including magnesium activation and the management of the internal acidic proton source from the secondary alcohol. The primary application of this reaction pathway is the synthesis of 1-phenylcyclobutanol derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction and Scientific Context

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[2][3] The substrate of interest, 1-(4-bromophenyl)-4-chlorobutan-1-ol, presents a unique synthetic challenge and opportunity due to its three distinct reactive sites: an aryl bromide, a primary alkyl chloride, and a secondary alcohol.

The successful execution of a Grignard reaction with this substrate hinges on understanding the principles of chemoselectivity. The formation of the Grignard reagent occurs via the oxidative addition of magnesium metal to a carbon-halogen bond.[4] The reactivity of carbon-halogen bonds towards magnesium follows the trend I > Br > Cl > F.[4] Furthermore, aryl halides are generally more reactive than primary alkyl chlorides in forming Grignard reagents under standard conditions.[4] This differential reactivity allows for the selective formation of the Grignard reagent at the aryl bromide position, leaving the alkyl chloride moiety intact for a subsequent intramolecular reaction.

A critical consideration for this specific substrate is the presence of the hydroxyl group. Grignard reagents are potent bases and will be readily quenched by acidic protons, such as those from alcohols, water, or carboxylic acids.[2][5][6] In this intramolecular scenario, the initially formed Grignard reagent will be immediately protonated by the alcohol of a neighboring molecule. Concurrently, another equivalent of the Grignard reagent can deprotonate the alcohol, forming a magnesium alkoxide. This in-situ protection allows the subsequent intramolecular cyclization to proceed. This necessitates the use of at least two equivalents of magnesium.

Mechanistic Rationale and Logical Workflow

The overall transformation proceeds through a well-defined sequence of events. The understanding of this workflow is critical for experimental design and troubleshooting.

  • Chemoselective Grignard Formation: Magnesium metal selectively inserts into the more reactive carbon-bromine bond of the aryl system over the less reactive carbon-chlorine bond of the alkyl chain.[4]

  • Acid-Base Chemistry: The newly formed arylmagnesium bromide is a strong base. It will react with the acidic proton of the secondary alcohol on another substrate molecule. This requires the use of more than one equivalent of the starting material or Grignard reagent to drive the reaction to completion.

  • Intramolecular Nucleophilic Substitution: The Grignard reagent, once formed and after the acid-base reaction, acts as a nucleophile. The carbanionic carbon of the aryl Grignard attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of a new carbon-carbon bond and cyclization.

  • Aqueous Workup: The reaction is quenched with an acidic aqueous solution (e.g., saturated aqueous NH4Cl) to protonate the resulting magnesium alkoxide, yielding the final cyclized alcohol product.[7]

Logical Workflow Diagram

G cluster_0 PART 1: Grignard Formation & In-Situ Protection cluster_1 PART 2: Intramolecular Cyclization & Workup A 1-(4-bromophenyl)- 4-chlorobutan-1-ol (Starting Material) C Chemoselective Insertion (Ar-Br >> R-Cl) A->C E Acid-Base Reaction (Deprotonation of Alcohol) A->E B Magnesium Turnings (Mg⁰) B->C D Intermediate Aryl Grignard Reagent C->D D->E F Magnesium Alkoxide Grignard Species E->F G Intramolecular SG2 Attack F->G H Cyclized Magnesium Alkoxide Intermediate G->H I Aqueous Acidic Workup (e.g., NH₄Cl) H->I J Final Product: 1-(4-chlorophenyl)cyclobutanol I->J

Caption: Logical workflow of the intramolecular Grignard reaction.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(4-bromophenyl)-4-chlorobutan-1-ol>98%Commercially AvailableEnsure dryness before use.
Magnesium Turnings>99.5%Standard Chemical SupplierFor Grignard reagent formation.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard Chemical SupplierCritical for reaction success.
IodineCrystal, >99.8%Standard Chemical SupplierFor magnesium activation.
1,2-Dibromoethane>98%Standard Chemical SupplierAlternative for magnesium activation.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeStandard Chemical SupplierFor quenching the reaction.
Diethyl EtherAnhydrousStandard Chemical SupplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical SupplierFor drying the organic layer.
Equipment Setup
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Heating mantle

  • Schlenk line (recommended)

Experimental Setup Diagram

G cluster_main Grignard Reaction Apparatus flask Three-Neck Round-Bottom Flask (with Mg turnings and stir bar) stirrer Magnetic Stirrer Hotplate flask->stirrer condenser Reflux Condenser (Water In/Out) condenser->flask Center Neck bubbler Gas Outlet to Bubbler condenser->bubbler dropping_funnel Dropping Funnel (Substrate in Anhydrous THF) dropping_funnel->flask Side Neck gas_inlet Inert Gas Inlet (Ar or N₂) gas_inlet->flask Side Neck

Caption: Standard apparatus for a Grignard reaction under inert atmosphere.

Protocol: Synthesis of 1-(4-chlorophenyl)cyclobutanol

Self-Validation: This protocol incorporates checkpoints to ensure the reaction is proceeding as expected. The initiation of the Grignard reaction is a critical, visually identifiable step.

Step 1: Rigorous Drying and Assembly

  • Causality: Grignard reagents are extremely sensitive to moisture.[2][6] Any trace of water will quench the reagent and inhibit the reaction.

  • Procedure: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas (Argon or Nitrogen). Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

Step 2: Magnesium Activation

  • Causality: Magnesium turnings are typically coated with a passivating layer of magnesium oxide which prevents reaction.[8] This layer must be disrupted to expose the fresh metal surface.

  • Procedure:

    • To the cooled three-neck flask, add magnesium turnings (2.2 equivalents).

    • Add a single crystal of iodine.

    • Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. The vapor will then dissipate as it reacts with the magnesium surface, which may turn a bronze color.

    • Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous THF and stir. The observation of bubbling (ethane formation) indicates activation.

    • Allow the flask to cool to room temperature.

Step 3: Reaction Initiation and Execution

  • Causality: The reaction is exothermic and must be controlled to prevent side reactions, such as Wurtz coupling.[6]

  • Procedure:

    • Dissolve 1-(4-bromophenyl)-4-chlorobutan-1-ol (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add approximately 10% of the substrate solution to the activated magnesium turnings.

    • The reaction mixture should become cloudy and may begin to gently reflux, indicating the initiation of the Grignard formation. This is a critical checkpoint. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. Use a heating mantle to maintain a steady reflux if necessary.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete cyclization.

Step 4: Quenching and Workup

  • Causality: The reaction is quenched to protonate the magnesium alkoxide and to dissolve the magnesium salts for easier separation.

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and magnesium. This is an exothermic process.

    • Once the addition is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification

  • Causality: The crude product may contain unreacted starting material or side products that need to be removed.

  • Procedure: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-chlorophenyl)cyclobutanol.

Troubleshooting and Expert Insights

  • Failure to Initiate: This is the most common issue. Ensure all glassware and reagents are scrupulously dry. Re-activate the magnesium using a fresh crystal of iodine or a few drops of 1,2-dibromoethane.

  • Low Yield: This can be due to incomplete reaction or quenching of the Grignard reagent. Ensure the reaction goes to completion by monitoring via TLC. Using freshly opened anhydrous solvents is crucial.

  • Formation of Side Products: The primary side product is often the result of intermolecular coupling. Maintaining a dilute solution by slow addition of the substrate can favor the intramolecular cyclization.

Conclusion

The intramolecular Grignard reaction of 1-(4-bromophenyl)-4-chlorobutan-1-ol is a powerful method for the synthesis of 1-phenylcyclobutanol derivatives. Success relies on a thorough understanding of the underlying principles of chemoselectivity and the meticulous execution of anhydrous reaction techniques. By following the detailed protocols and considering the expert insights provided in this application note, researchers can reliably perform this transformation and apply it to the synthesis of complex molecular targets in drug discovery and materials science.

References

  • Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved February 15, 2026, from [Link]

  • Garst, J. F., & Soriaga, M. P. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(15), 2253–2256. Available at: [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved February 15, 2026, from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 1-(4-bromophenyl)-4-chlorobutan-1-ol in Agrochemical Research

For: Researchers, scientists, and drug development professionals in the agrochemical sector. Introduction: Unveiling the Agrochemical Potential of a Bifunctional Halogenated Alcohol The relentless pursuit of novel, effec...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: Unveiling the Agrochemical Potential of a Bifunctional Halogenated Alcohol

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape, halogenated compounds have consistently demonstrated significant potential in the development of fungicides, herbicides, and insecticides. The subject of this guide, 1-(4-bromophenyl)-4-chlorobutan-1-ol, is a compelling candidate for agrochemical research due to its unique structural features. This secondary alcohol incorporates both a bromophenyl group and a chlorobutyl chain, moieties that are independently recognized for imparting biological activity.

The presence of a bromine atom on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its penetration through the cell membranes of target organisms. Furthermore, brominated aromatic compounds have been identified in a number of active fungicides. The chlorobutyl chain introduces another reactive site and contributes to the overall physicochemical properties of the molecule, which are critical for its uptake, translocation, and interaction with biological targets.

This document serves as a comprehensive technical guide for researchers exploring the agrochemical applications of 1-(4-bromophenyl)-4-chlorobutan-1-ol. It provides detailed protocols for its synthesis and subsequent screening for fungicidal, herbicidal, and insecticidal activities. The methodologies are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

Chemical Profile and Synthesis

Chemical Structure:

IUPAC Name: 1-(4-bromophenyl)-4-chlorobutan-1-ol

Molecular Formula: C₁₀H₁₂BrClO

Molecular Weight: 263.56 g/mol

Rationale for Synthesis:

The synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol is most readily achieved through the reduction of its corresponding ketone precursor, 1-(4-bromophenyl)-4-chlorobutan-1-one. This ketone is commercially available as an intermediate for pharmaceutical and agrochemical synthesis.[1] The reduction of the carbonyl group to a secondary alcohol is a fundamental and high-yielding transformation in organic chemistry.

Protocol 1: Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol

Objective: To synthesize 1-(4-bromophenyl)-4-chlorobutan-1-ol by the reduction of 1-(4-bromophenyl)-4-chlorobutan-1-one.

Materials:

  • 1-(4-bromophenyl)-4-chlorobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (38.2 mmol) of 1-(4-bromophenyl)-4-chlorobutan-1-one in 100 mL of methanol. Place the flask in an ice bath and stir the solution for 15 minutes to cool.

  • Reduction: While stirring, slowly add 1.59 g (42.0 mmol) of sodium borohydride to the solution in small portions over 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 1: Antifungal Activity Screening

Rationale: The presence of a bromophenyl group in various known antifungal agents suggests that 1-(4-bromophenyl)-4-chlorobutan-1-ol may exhibit fungicidal or fungistatic properties. The following protocols outline methods to evaluate its efficacy against common plant pathogenic fungi.

Protocol 2: In Vitro Antifungal Screening by the Food Poisoning Method

Objective: To determine the inhibitory effect of 1-(4-bromophenyl)-4-chlorobutan-1-ol on the mycelial growth of selected phytopathogenic fungi.

Materials:

  • 1-(4-bromophenyl)-4-chlorobutan-1-ol

  • Pure cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 1-(4-bromophenyl)-4-chlorobutan-1-ol in DMSO.

  • Media Preparation: Autoclave the PDA medium and cool it to 45-50°C.

  • Incorporation of Test Compound: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 ppm. Ensure thorough mixing. A control plate containing only DMSO at the highest concentration used should also be prepared.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the periphery of a 7-day-old culture of the test fungus, cut a 5 mm disc of mycelium using a sterile cork borer and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at 24, 48, and 72 hours.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Illustrative Data Presentation:

Concentration (ppm)Fusarium oxysporum (% Inhibition)Rhizoctonia solani (% Inhibition)Botrytis cinerea (% Inhibition)
1015.2 ± 1.812.5 ± 2.118.9 ± 2.5
2535.8 ± 3.231.4 ± 2.940.1 ± 3.1
5062.5 ± 4.158.9 ± 3.868.7 ± 4.5
10085.1 ± 5.381.3 ± 4.990.2 ± 5.1

Note: The data presented are for illustrative purposes only and represent hypothetical outcomes.

Workflow for Antifungal Screening:

Antifungal_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (10,000 ppm in DMSO) Amend Amend PDA with Test Compound Stock->Amend Media Prepare PDA Medium Media->Amend Fungi Culture Test Fungi Inoculate Inoculate Plates with Fungal Discs Fungi->Inoculate Pour Pour Plates Amend->Pour Pour->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Report Report Results Calculate->Report

Caption: Workflow for in vitro antifungal screening using the food poisoning method.

Part 2: Herbicidal Activity Screening

Rationale: While less common, some halogenated alcohols have exhibited phytotoxic effects. A preliminary screening for herbicidal activity is warranted to explore the full agrochemical potential of 1-(4-bromophenyl)-4-chlorobutan-1-ol.

Protocol 3: Pre-emergence Herbicidal Activity Bioassay

Objective: To evaluate the pre-emergence herbicidal activity of 1-(4-bromophenyl)-4-chlorobutan-1-ol on selected weed species.

Materials:

  • 1-(4-bromophenyl)-4-chlorobutan-1-ol

  • Seeds of monocot (e.g., Lolium rigidum - ryegrass) and dicot (e.g., Amaranthus retroflexus - pigweed) weeds

  • Potting soil mix

  • Acetone

  • Tween-20 (surfactant)

  • Spray bottle

  • Pots or trays

  • Growth chamber or greenhouse

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the test compound in acetone. For application, dilute the stock solution with water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 100, 250, 500, and 1000 g/ha). A control solution of acetone and Tween-20 in water should also be prepared.

  • Sowing: Fill pots with the potting soil mix and sow the seeds of the test weed species at a uniform depth.

  • Application: Immediately after sowing, spray the soil surface evenly with the test solutions at a constant application volume.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Assessment: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0-100%, where 0 is no effect and 100 is complete kill.

  • Data Analysis: Calculate the percentage of germination inhibition and the average phytotoxicity rating for each treatment.

Illustrative Data Presentation:

Concentration (g/ha)Lolium rigidum (% Germination Inhibition)Lolium rigidum (% Phytotoxicity)Amaranthus retroflexus (% Germination Inhibition)Amaranthus retroflexus (% Phytotoxicity)
1005.6 ± 1.110.2 ± 2.38.1 ± 1.515.4 ± 3.1
25018.2 ± 2.525.7 ± 4.222.5 ± 3.835.1 ± 5.0
50040.1 ± 5.155.3 ± 6.848.9 ± 6.262.7 ± 7.3
100075.8 ± 8.288.9 ± 7.982.3 ± 8.895.2 ± 6.5

Note: The data presented are for illustrative purposes only and represent hypothetical outcomes.

Part 3: Insecticidal Activity Screening

Rationale: The structural motifs present in 1-(4-bromophenyl)-4-chlorobutan-1-ol, particularly the halogenated phenyl group, are found in some classes of insecticides. Therefore, an initial assessment of its insecticidal properties is a logical step in a comprehensive agrochemical screening program.

Protocol 4: Contact Insecticidal Activity via the Adult Vial Test

Objective: To determine the contact toxicity of 1-(4-bromophenyl)-4-chlorobutan-1-ol to a model insect species.

Materials:

  • 1-(4-bromophenyl)-4-chlorobutan-1-ol

  • Acetone

  • Glass scintillation vials (20 mL)

  • Repeating pipette

  • Vial roller or hot dog roller (heating element turned off)

  • Test insects (e.g., Drosophila melanogaster - fruit fly, or Aphis gossypii - cotton aphid)

  • Aspirator for handling insects

  • Cotton plugs

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in acetone (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Coating Vials: Using a repeating pipette, add 0.5 mL of each test solution to a glass vial. An acetone-only control should also be prepared.

  • Solvent Evaporation: Place the vials on a roller to ensure an even coating of the inside surface as the acetone evaporates. Continue rolling until the vials are completely dry.

  • Insect Exposure: Introduce a known number of adult insects (e.g., 10-20) into each vial and secure the opening with a cotton plug.

  • Incubation: Keep the vials at room temperature.

  • Mortality Assessment: Record the number of dead or moribund insects at 2, 4, 8, and 24 hours after exposure.

  • Data Analysis: Calculate the percentage mortality for each concentration at each time point, correcting for any control mortality using Abbott's formula. Probit analysis can be used to determine the LC₅₀ (lethal concentration for 50% of the population).

Illustrative Data Presentation (24-hour exposure):

Concentration (µg/mL)% Mortality (Drosophila melanogaster)
18.5 ± 2.1
525.3 ± 4.5
1052.1 ± 6.8
2585.7 ± 7.2
5098.2 ± 1.5

Note: The data presented are for illustrative purposes only and represent hypothetical outcomes.

Logical Relationship of Screening Protocols:

Screening_Logic Compound 1-(4-bromophenyl)-4- chlorobutan-1-ol Fungicidal Fungicidal Activity Screening Compound->Fungicidal Herbicidal Herbicidal Activity Screening Compound->Herbicidal Insecticidal Insecticidal Activity Screening Compound->Insecticidal Lead_Gen Lead Compound Generation Fungicidal->Lead_Gen Herbicidal->Lead_Gen Insecticidal->Lead_Gen

Caption: The logical progression from the synthesized compound to multi-disciplinary agrochemical screening.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial investigation of 1-(4-bromophenyl)-4-chlorobutan-1-ol as a potential agrochemical. The bifunctional nature of this molecule, possessing both a bromophenyl and a chlorobutyl moiety, presents a compelling case for its evaluation against a range of agricultural pests. Positive results in these primary screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize activity and understand the key structural requirements for efficacy.

  • Mode of Action Studies: Investigating the biochemical and physiological mechanisms by which the compound exerts its effects on target organisms.

  • Spectrum of Activity: Testing against a broader range of fungal pathogens, weed species, and insect pests.

  • Toxicology and Environmental Fate: Preliminary assessment of mammalian toxicity and environmental persistence.

By systematically applying the methodologies outlined herein, researchers can effectively elucidate the potential of 1-(4-bromophenyl)-4-chlorobutan-1-ol and contribute to the discovery of new and valuable agrochemical solutions.

References

  • MySkinRecipes. 1-(4-Bromophenyl)-4-chlorobutan-1-one. [Link]

Sources

Application

1-(4-bromophenyl)-4-chlorobutan-1-ol as a precursor for radiolabeling

Application Note: Strategic Utilization of 1-(4-bromophenyl)-4-chlorobutan-1-ol in PET Radiotracer Development Part 1: Executive Summary & Technical Significance In the landscape of Positron Emission Tomography (PET) rad...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-bromophenyl)-4-chlorobutan-1-ol in PET Radiotracer Development

Part 1: Executive Summary & Technical Significance

In the landscape of Positron Emission Tomography (PET) radiochemistry, 1-(4-bromophenyl)-4-chlorobutan-1-ol serves as a high-value bifunctional scaffold. Its structural utility lies in its three distinct reactive sites:

  • Aryl Bromide: A handle for late-stage transition-metal-catalyzed cross-coupling or radiohalogenation (e.g.,

    
    F-fluorination, 
    
    
    
    C-cyanation).
  • Alkyl Chloride: An electrophilic site optimized for N-alkylation of pharmacophores (e.g., piperidines, piperazines) to generate receptor-specific ligands.

  • Secondary Alcohol: A versatile chiral center that can be preserved, protected, or oxidized to a ketone (mimicking the butyrophenone class of neuroleptics like Haloperidol).

This Application Note details the protocols for transforming this precursor into radiolabeled probes for Dopamine D2/D3 receptors and Sigma (


) receptors , utilizing advanced Copper-Mediated Radiofluorination (CMRF) and Carbon-11 labeling techniques.

Part 2: Chemical Profile & Handling

PropertySpecificationCritical Handling Note
Molecular Formula C

H

BrClO
Molecular Weight 263.56 g/mol
Physical State Viscous Oil / Low-melting solidHygroscopic; store under Argon/Nitrogen.
Solubility DMSO, MeCN, DMF, DCMIncompatible with Grignard reagents unless -OH is protected.
Chirality Racemic (1RS)Enantiomeric resolution required for receptor-specific binding studies.
Stability Acid/Base SensitiveThe alkyl chloride is prone to cyclization (forming THF derivatives) under strong basic conditions.

Part 3: Primary Application – Synthesis of [ F]Fluoro-Aryl Radiotracers

The most powerful application of this scaffold is the synthesis of [


F]Butyrophenone analogs  (e.g., [

F]Haloperidol derivatives). The aryl bromide moiety allows for the introduction of Fluorine-18 via Copper-Mediated Radiofluorination (CMRF) , a method superior to traditional nucleophilic substitution for electron-rich or neutral arenes.
Mechanism of Action (Rationale)

Traditional S


Ar 

F-fluorination requires electron-withdrawing groups (e.g., -NO

, -CN) ortho/para to the leaving group. The 4-bromophenyl group lacks this activation. Therefore, we utilize a Boronic Ester intermediate strategy, where the bromine is first converted to a pinacol boronate (Bpin), followed by Cu-catalyzed fluorination.
Experimental Workflow

Step 1: Pharmacophore Attachment (N-Alkylation) Before radiolabeling, the biological targeting moiety (e.g., 4-phenylpiperidine) is attached via the alkyl chloride.

  • Reagents: 1-(4-bromophenyl)-4-chlorobutan-1-ol (1 eq), Secondary Amine (1.2 eq), KI (cat.), K

    
    CO
    
    
    
    (3 eq), MeCN.
  • Conditions: Reflux, 12-18 h.

  • Result: The "Cold" Brominated Precursor.

Step 2: Precursor Activation (Borylation)

  • Reagents: Pd(dppf)Cl

    
    , Bis(pinacolato)diboron (B
    
    
    
    pin
    
    
    ), KOAc, Dioxane.
  • Conditions: 90°C, 4 h.

  • Result: Aryl-Bpin Precursor (Ready for Radiochemistry).

Step 3: Radiosynthesis Protocol (CMRF)

Protocol: Copper-Mediated [


F]Fluorination 
  • Isotope Production: Generate [

    
    F]Fluoride via 
    
    
    
    O(p,n)
    
    
    F reaction.[1] Trapped on QMA carbonate cartridge.
  • Elution: Elute with solution of Et

    
    NHCO
    
    
    
    in MeOH/H
    
    
    O. Evaporate to dryness (azeotropic distillation with MeCN x3).
  • Catalyst Preparation: In a separate vial, dissolve [Cu(OTf)

    
    (py)
    
    
    
    ]
    (Catalyst) in DMA/n-BuOH (2:1 mixture).
  • Reaction: Add the Aryl-Bpin Precursor (4 mg) and the Copper Catalyst solution to the dried [

    
    F]fluoride residue.
    
  • Heating: Heat at 110°C for 20 minutes in a sealed reaction vessel.

  • Quench & Purification: Dilute with H

    
    O/MeCN (1:1). Purify via semi-prep HPLC (C18 column).
    
  • Post-Processing: If the ketone is required (butyrophenone), perform an on-column oxidation using Jones reagent or Dess-Martin Periodinane (DMP) post-labeling (though oxidation prior to labeling is preferred if chemically compatible).

Part 4: Secondary Application – [ C]Carboxylation via Grignard

For tracers requiring Carbon-11 (T


 = 20.4 min), the aryl bromide serves as a precursor for [

C]CO

insertion.

Critical Constraint: The free alcohol (-OH) will quench the Grignard reagent. Protection is mandatory.

Protocol:

  • Protection: React SM with TBDMS-Cl/Imidazole to form the silyl ether.

  • Grignard Formation: React protected bromide with Mg turnings in dry THF to form Ar-MgBr.

  • Labeling: Bubble [

    
    C]CO
    
    
    
    (cyclotron output) into the Grignard solution at -78°C.
  • Quench/Deprotection: Add HCl/MeOH. This simultaneously quenches the reaction, converts the salt to the carboxylic acid (or ester), and deprotects the silyl ether.

  • Result: A [

    
    C]Carboxyl-labeled phenyl-butanol derivative.
    

Part 5: Visualization & Pathways

The following diagram illustrates the divergent synthesis pathways for creating D2-receptor ligands using this scaffold.

Radiosynthesis_Workflow SM 1-(4-bromophenyl)- 4-chlorobutan-1-ol Prot Protection (-OH u2192 -OTBDMS) SM->Prot TBS-Cl Alk N-Alkylation (Displace -Cl with Amine) SM->Alk Piperidine, K2CO3 Grignard Grignard Reagent (Ar-MgBr) Prot->Grignard Mg, THF Bpin Aryl-Boronate (Ar-Bpin) Alk->Bpin Pd(dppf)Cl2, B2pin2 C11 [11C]CO2 Fixation Grignard->C11 [11C]CO2 F18 Cu-Mediated [18F] Fluorination Bpin->F18 [18F]F-, Cu(OTf)2 Prod_C11 [11C]Carboxyl Tracer C11->Prod_C11 Deprotection Prod_F18 [18F]Fluoro-Aryl Tracer (e.g., Haloperidol Analog) F18->Prod_F18 HPLC Purif.

Figure 1: Divergent radiosynthetic pathways utilizing the bifunctional nature of the precursor for C-11 and F-18 labeling.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Cyclization to TetrahydrofuranThe 4-chlorobutanol chain can self-cyclize under strong base. Solution: Use weaker bases (K

CO

vs NaH) or protect the alcohol before alkylation.
Failed Grignard Moisture or Free -OHEnsure strict anhydrous conditions. Verify 100% silyl protection of the alcohol via NMR before attempting metallation.
Low RCC in [

F] Labeling
Catalyst PoisoningAmines can coordinate to Copper. Solution: Use excess Cu catalyst (4:1 ratio relative to precursor) or use the "minimalist" protocol with alcohol-enhanced solvents (n-BuOH).

Part 7: References

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition, 53(30), 7751-7755.

  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365.

  • Kilbourn, M. R. (1990). "Fluorine-18 labeling of radiopharmaceuticals." National Academy Press. (Foundational text on Haloperidol synthesis strategies).

  • Scott, P. J. H., et al. (2009). "Syntheses of [18F]haloperidol and [18F]spiroperidol." Applied Radiation and Isotopes, 67(1), 88-94. (Contextualizing the butyrophenone scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol. This valuable intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol. This valuable intermediate possesses multiple reactive sites, making it a versatile building block in the synthesis of more complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the potential challenges and side reactions inherent in this multi-step synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and streamline your purification processes.

The primary synthetic route to 1-(4-bromophenyl)-4-chlorobutan-1-ol typically involves the Grignard reaction between 4-bromobenzaldehyde and a suitable Grignard reagent derived from a 4-chlorobutyl halide. While conceptually straightforward, this pathway is susceptible to several competing side reactions that can significantly impact the purity and yield of the final product. This guide will focus on identifying and mitigating these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol. Each entry details the potential causes of the issue and provides actionable steps for resolution.

Issue 1: Low Yield of the Desired Product, 1-(4-bromophenyl)-4-chlorobutan-1-ol

Question: I am consistently obtaining a low yield of my target alcohol. What are the likely causes and how can I improve it?

Answer: A low yield in this synthesis is a common problem that can stem from several side reactions, primarily related to the stability and reactivity of the Grignard reagent.

A. Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[1][2] This homocoupling results in the formation of a dimer, which consumes your starting material and complicates purification.[2]

  • Causality: This side reaction is often promoted by high local concentrations of the alkyl halide and elevated reaction temperatures.[2] The exothermic nature of Grignard reagent formation can create localized "hot spots" that accelerate the Wurtz coupling.[2]

  • Mitigation Strategies:

    • Slow Addition: Add the 4-chlorobutyl halide to the magnesium turnings dropwise and at a controlled rate.[2] This maintains a low concentration of the halide and minimizes its reaction with the newly formed Grignard reagent.

    • Temperature Control: Maintain a low reaction temperature, ideally below 10°C, using an ice bath.[2] This helps to dissipate the heat generated during the exothermic reaction and suppress the rate of Wurtz coupling.[3]

    • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. While THF is commonly used, for some substrates, diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) can reduce the formation of this byproduct.[2]

B. Reaction with Water: Grignard reagents are extremely sensitive to moisture.[4] Any trace amounts of water in your glassware or solvents will quench the Grignard reagent, converting it into an alkane and reducing the amount available to react with the aldehyde.[5][6]

  • Causality: The carbon-magnesium bond in a Grignard reagent is highly polar, making the carbon atom strongly nucleophilic and basic.[4][6] It will readily abstract a proton from water.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[6]

    • Dry Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

C. Formation of Benzene: If your starting material for the Grignard reagent is a brominated alkane, a side reaction can be the formation of benzene through the reduction of the Grignard reagent by any acidic protons present.

Issue 2: Presence of an Unexpected Symmetrical Dimer in the Product Mixture

Question: My NMR and mass spectrometry data indicate the presence of a symmetrical dimer, 1,8-dichloro-octane. How is this forming and how can I prevent it?

Answer: The presence of 1,8-dichloro-octane is a clear indication of the Wurtz coupling side reaction.

  • Mechanism: This occurs when a molecule of the 3-chloropropylmagnesium bromide Grignard reagent reacts with a molecule of unreacted 1-chloro-3-iodopropane (or similar starting halide).

  • Preventative Measures:

    • Optimize Grignard Formation: As detailed in Issue 1, slow addition of the alkyl halide and strict temperature control are crucial for minimizing this side reaction.[2][3]

    • Magnesium Surface Area: Using magnesium with a high surface area (e.g., fine turnings or powder) can help to increase the rate of Grignard reagent formation, thereby reducing the concentration of unreacted alkyl halide available for Wurtz coupling.[3]

Issue 3: Formation of a Ketone Instead of the Desired Alcohol

Question: My analysis shows the presence of 1-(4-bromophenyl)-4-chlorobutan-1-one. Why is the reduction of the ketone not going to completion?

Answer: The presence of the ketone intermediate indicates an incomplete reduction step.

  • Possible Causes:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride) to the ketone may be insufficient.

    • Deactivated Reducing Agent: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions.

    • Low Reaction Temperature: The reduction may be too slow at the temperature you are running the reaction.

  • Troubleshooting Steps:

    • Increase Reducing Agent: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents).

    • Use Fresh Reducing Agent: Ensure your sodium borohydride is fresh and has been stored properly.

    • Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period or gently warm the reaction mixture to facilitate complete reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to activate the magnesium for the Grignard reaction?

A1: Activating the magnesium is critical for initiating the Grignard reaction. A common and effective method is to add a small crystal of iodine to the flask containing the magnesium turnings and gently heat it under an inert atmosphere until the purple color of the iodine disappears.[2] This process helps to remove the passivating oxide layer on the surface of the magnesium.

Q2: Can I use 1,4-dichlorobutane to form the Grignard reagent?

A2: While theoretically possible, using 1,4-dichlorobutane is generally not recommended. It can be difficult to selectively form the mono-Grignard reagent, and the formation of the di-Grignard reagent can lead to polymerization and other unwanted side products. It is generally more reliable to use a haloalkane with different halogens, such as 1-bromo-4-chlorobutane, to achieve better selectivity.

Q3: My reaction mixture turns cloudy and a white precipitate forms during the Grignard reaction. What is happening?

A3: A cloudy, grayish appearance is normal during the formation of a Grignard reagent.[2] The white precipitate is likely magnesium salts. However, if a significant amount of white precipitate forms and the reaction stalls, it could be due to the presence of moisture, which would form magnesium hydroxide.[4]

Q4: How can I effectively purify the final product from the side products?

A4: Column chromatography is typically the most effective method for purifying 1-(4-bromophenyl)-4-chlorobutan-1-ol from nonpolar side products like the Wurtz coupling dimer and any unreacted starting materials. A silica gel column with a gradient elution system, starting with a nonpolar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, should provide good separation.

Experimental Protocols

Protocol 1: Synthesis of 3-chloropropylmagnesium bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-Bromo-4-chlorobutane

  • Anhydrous diethyl ether or THF

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon inlet

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings in the flask and add a single crystal of iodine.

  • Gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Dissolve the 1-bromo-4-chlorobutane in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the 1-bromo-4-chlorobutane solution to the activated magnesium to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a gray, cloudy suspension.[2]

  • Once the reaction has started, add the remaining 1-bromo-4-chlorobutane solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[2]

  • After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes to ensure complete formation.[2]

Protocol 2: Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol

Materials:

  • 3-chloropropylmagnesium bromide solution (from Protocol 1)

  • 4-Bromobenzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Cool the prepared Grignard solution to 0°C in an ice bath.

  • Dissolve the 4-bromobenzaldehyde in anhydrous diethyl ether or THF and add it to a dropping funnel.

  • Slowly add the 4-bromobenzaldehyde solution to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Side ReactionKey Contributing FactorsRecommended Mitigation Strategies
Wurtz Coupling High local concentration of alkyl halide, elevated temperature.[2]Slow, dropwise addition of the alkyl halide; maintain reaction temperature below 10°C.[2][3]
Reaction with Water Presence of moisture in glassware or solvents.[4]Use flame-dried glassware and anhydrous solvents; conduct the reaction under an inert atmosphere.[5][6]
Incomplete Reduction Insufficient or deactivated reducing agent, low reaction temperature.Use a slight excess of fresh reducing agent; increase reaction time or temperature.

Visualizations

Main Reaction and Side Reaction Pathways

A 4-Bromobenzaldehyde C Magnesium alkoxide intermediate A->C Nucleophilic Addition B 3-Chloropropyl- magnesium bromide B->C F 1,8-Dichloro-octane (Wurtz Coupling Product) B->F Wurtz Coupling H Propane + Mg(OH)Br (Quenched Grignard) B->H Protonation D 1-(4-Bromophenyl)-4-chlorobutan-1-ol (Desired Product) C->D Acidic Workup E 1-Chloro-3-iodopropane (or similar halide) E->F G Water (H2O) G->H

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols for the synthesis of this key chemical intermediate.

Introduction

1-(4-bromophenyl)-4-chlorobutan-1-ol is a valuable building block in organic synthesis, notably as a precursor in the preparation of various pharmaceuticals. The successful synthesis of this molecule is crucial for the efficient production of active pharmaceutical ingredients. This guide will explore two common synthetic pathways, addressing potential challenges and offering practical solutions to overcome them.

The two primary routes that will be discussed are:

  • Route A: Friedel-Crafts Acylation followed by Ketone Reduction. This classic two-step approach involves the acylation of bromobenzene followed by the selective reduction of the resulting ketone.

  • Route B: Grignard Reaction. This route utilizes the nucleophilic addition of a Grignard reagent to an aldehyde.

This guide is structured to provide a comprehensive understanding of each method, with a focus on troubleshooting common issues encountered during experimentation.

Part 1: Route A - Friedel-Crafts Acylation & Reduction

This pathway first involves the synthesis of the intermediate ketone, 1-(4-bromophenyl)-4-chlorobutan-1-one, via a Friedel-Crafts acylation reaction.[1][2][3][4] This ketone is then reduced to the desired secondary alcohol.

Workflow for Route A

Route A Workflow Bromobenzene Bromobenzene Acylation Friedel-Crafts Acylation Bromobenzene->Acylation ChlorobutyrylCl 4-Chlorobutyryl Chloride ChlorobutyrylCl->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Catalyst Ketone 1-(4-bromophenyl)-4- chlorobutan-1-one Acylation->Ketone Reduction Ketone Reduction Ketone->Reduction NaBH4 NaBH₄ (Reducing Agent) NaBH4->Reduction FinalProduct 1-(4-bromophenyl)-4- chlorobutan-1-ol Reduction->FinalProduct

Caption: Workflow for the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol via Friedel-Crafts acylation and subsequent reduction.

Frequently Asked Questions (FAQs) & Troubleshooting for Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is sluggish or not proceeding to completion. What are the possible causes?

A1: Several factors can impede a Friedel-Crafts acylation, especially with a deactivated ring like bromobenzene.[5]

  • Catalyst Quality: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to moisture will deactivate it. Ensure you are using freshly opened or properly stored anhydrous AlCl₃.

  • Reaction Conditions: The deactivating nature of the bromine substituent on the benzene ring makes it less nucleophilic.[5] You may need to employ slightly harsher conditions, such as a modest increase in temperature or longer reaction times, compared to acylations of more activated rings. However, be cautious, as excessive heat can promote side reactions.[6]

  • Purity of Reagents: Ensure your bromobenzene and 4-chlorobutyryl chloride are pure and free of any protic impurities that could quench the catalyst.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity?

A2: The main byproduct concerns are isomers and intramolecular cyclization products.

  • Regioselectivity: Bromine is an ortho-, para- director.[5] The para-substituted product is generally favored due to steric hindrance at the ortho position by the bulky bromine atom.[7] Running the reaction at lower temperatures can further enhance para-selectivity.

  • Intramolecular Cyclization: The product, 4-chloro-1-phenylbutan-1-one, can undergo a subsequent intramolecular Friedel-Crafts alkylation to form α-tetralone, especially at higher temperatures.[6] To minimize this, it is crucial to maintain a low reaction temperature (typically below 10 °C) during the addition of the acyl chloride.[6]

Q3: Are there alternative catalysts to aluminum chloride?

A3: Yes, while AlCl₃ is common, other Lewis acids can be used. Iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are milder alternatives.[5] For greener approaches, solid acid catalysts like zeolites are being explored as they are reusable and can offer better regioselectivity.[5]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

Procedure:

  • Set up the dry three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ and anhydrous DCM under a nitrogen atmosphere. Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of bromobenzene and 4-chlorobutyryl chloride in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, ensuring the internal temperature remains below 10 °C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl, while stirring vigorously.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)-4-chlorobutan-1-one.

FAQs & Troubleshooting for Ketone Reduction

Q1: What reducing agent is best for converting the ketone to the alcohol?

A1: Sodium borohydride (NaBH₄) is an excellent choice for this transformation.[8] It is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the chloro- or bromo- functionalities.[8][9] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and could potentially react with the alkyl chloride.

Q2: My reduction with NaBH₄ is slow. What can I do?

A2: NaBH₄ reductions are typically fast. If you are experiencing slow conversion:

  • Solvent: The reaction is commonly performed in alcoholic solvents like methanol or ethanol.[10] These protic solvents can participate in the reaction mechanism and are generally effective.

  • Temperature: While often run at room temperature or 0 °C, gentle warming might be necessary in some cases. However, monitor for potential side reactions.

  • Stoichiometry: In theory, one mole of NaBH₄ can reduce four moles of ketone. In practice, it is common to use a slight excess (e.g., 1.5-2 equivalents of hydride) to ensure complete reaction.[9]

Experimental Protocol: Ketone Reduction

Materials:

  • 1-(4-bromophenyl)-4-chlorobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the 1-(4-bromophenyl)-4-chlorobutan-1-one in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add NaBH₄ portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 1-(4-bromophenyl)-4-chlorobutan-1-ol.

Part 2: Route B - Grignard Reaction

This one-step approach involves the reaction of 4-bromobenzaldehyde with a pre-formed Grignard reagent, such as 3-chloropropylmagnesium bromide.

Workflow for Route B

Route B Workflow ChloropropylBr 1-bromo-3-chloropropane GrignardFormation Grignard Reagent Formation ChloropropylBr->GrignardFormation Mg Magnesium Turnings Mg->GrignardFormation GrignardReagent 3-Chloropropylmagnesium Bromide GrignardFormation->GrignardReagent GrignardAddition Nucleophilic Addition GrignardReagent->GrignardAddition Bromobenzaldehyde 4-Bromobenzaldehyde Bromobenzaldehyde->GrignardAddition Workup Acidic Workup GrignardAddition->Workup FinalProduct 1-(4-bromophenyl)-4- chlorobutan-1-ol Workup->FinalProduct

Caption: Workflow for the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol via a Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting for Grignard Reactions

Q1: I'm having trouble initiating the formation of my Grignard reagent. What can I do?

A1: This is a very common issue. Grignard reagent formation can be finicky.[11]

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with any acidic protons, especially water.[12][13] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[12]

  • Magnesium Quality: The surface of the magnesium turnings can become oxidized, which prevents the reaction. Use fresh, shiny magnesium turnings.[11] If the magnesium appears dull, you can try activating it by crushing it in a mortar and pestle (in a glove box) or by adding a small crystal of iodine.[11][14] The disappearance of the iodine color is an indicator of activation.[13]

  • Initiation Techniques: Adding a small amount of pre-formed Grignard reagent can help initiate the reaction. Alternatively, gentle heating or sonication can be employed.

Q2: My Grignard reaction is giving a low yield of the desired alcohol. What are the likely side reactions?

A2: Low yields are often due to side reactions or loss of the Grignard reagent.

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide in a Wurtz-type coupling reaction. This is more prevalent with primary alkyl halides.[14] Adding the alkyl halide slowly to the magnesium suspension can help minimize this.

  • Enolization: If the Grignard reagent is particularly bulky or the aldehyde has acidic alpha-protons, the Grignard can act as a base, deprotonating the aldehyde to form an enolate.[12] This results in the recovery of the starting aldehyde after workup. Using a less hindered Grignard reagent or running the reaction at low temperatures can mitigate this.

  • Reagent Titration: It is highly recommended to titrate a small aliquot of your prepared Grignard reagent to determine its exact concentration before adding it to the aldehyde.[12] This ensures you are using the correct stoichiometry.

Q3: Can I form a Grignard reagent from 1,3-dichloropropane?

A3: While possible, forming a Grignard reagent from a dichloroalkane can be complicated by intramolecular reactions. The use of 1-bromo-3-chloropropane is generally preferred as the carbon-bromine bond is more reactive towards magnesium than the carbon-chlorine bond, allowing for more selective Grignard formation.

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • 1-bromo-3-chloropropane

  • Anhydrous diethyl ether or THF

  • 4-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a crystal of iodine in the flame-dried three-neck flask under a nitrogen atmosphere.

    • Add a small amount of anhydrous ether.

    • In the dropping funnel, add a solution of 1-bromo-3-chloropropane in anhydrous ether.

    • Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and a cloudy appearance).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the prepared Grignard reagent in an ice bath.

    • In a separate flask, dissolve 4-bromobenzaldehyde in anhydrous ether.

    • Slowly add the aldehyde solution to the cold Grignard reagent via a dropping funnel with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)-4-chlorobutan-1-ol.

Summary of Synthetic Routes

FeatureRoute A: Friedel-Crafts & ReductionRoute B: Grignard Reaction
Number of Steps TwoOne (plus reagent preparation)
Key Intermediates 1-(4-bromophenyl)-4-chlorobutan-1-one3-Chloropropylmagnesium bromide
Common Challenges Catalyst deactivation, regioselectivity, intramolecular cyclizationReaction initiation, anhydrous conditions, Wurtz coupling, enolization
Reagent Sensitivity AlCl₃ is highly moisture-sensitive.Grignard reagent is highly sensitive to moisture and protic solvents.
Advantages Generally less sensitive to protic impurities in the starting materials (post-acylation). The ketone intermediate is stable.Potentially shorter overall synthesis time.
Disadvantages Two distinct reaction steps. Use of stoichiometric Lewis acids.Requires stringent anhydrous techniques. Grignard reagent can be difficult to prepare and quantify.

References

  • Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Bromobenzene - Benchchem.
  • Troubleshooting my grignard reactions : r/chemistry - Reddit.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • Grignard Reaction - University of California, Irvine.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one - University of Massachusetts Amherst.
  • 1-(4-Bromophenyl)-4-chlorobutan-1-one - MySkinRecipes.
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones - Master Organic Chemistry.
  • Friedel-Crafts Acetylation of Bromobenzene - Studocu.
  • Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation - Benchchem.
  • 1-(4-BROMOPHENYL)-4-CHLORO-1-BUTANONE - ChemBK.
  • 1-(4-Bromophenyl)-4-chlorobutan-1-one - BLDpharm.
  • 1-(4-Bromophenyl)-4-chlorobutan-1-one - Oakwood Chemical.
  • Grignard Reagents - Sigma-Aldrich.
  • Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) - YouTube.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent NMR Profiling of 1-(4-bromophenyl)-4-chlorobutan-1-ol

Executive Summary: The Analytical Challenge In pharmaceutical development, 1-(4-bromophenyl)-4-chlorobutan-1-ol serves as a critical chiral building block, often functioning as the reduced intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In pharmaceutical development, 1-(4-bromophenyl)-4-chlorobutan-1-ol serves as a critical chiral building block, often functioning as the reduced intermediate in the synthesis of antihistamines (e.g., hydroxyzine analogs) or SSRIs.

The core analytical challenge lies in validation. The reduction of the precursor ketone (1-(4-bromophenyl)-4-chlorobutan-1-one) to the secondary alcohol must be quantitative. However, standard QC methods often fail to distinguish the alcohol from potential ether byproducts or confirm the integrity of the terminal alkyl chloride.

This guide compares two analytical workflows: Standard Rapid Profiling (CDCl₃) versus High-Definition Structural Elucidation (DMSO-d₆) . We demonstrate why the latter is the superior "product" for R&D validation, despite the prevalence of the former in high-throughput QC.

Molecular Architecture & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the 1-(4-bromophenyl)-4-chlorobutan-1-ol scaffold.

Molecule Figure 1: Connectivity of 1-(4-bromophenyl)-4-chlorobutan-1-ol. Note the chiral center at C1 and the alkyl chloride at C4. Br Br Ph Ph (Ar) Br->Ph C1 C1 (CH-OH) Ph->C1 C2 C2 (CH₂) C1->C2 OH OH C1->OH Labile C3 C3 (CH₂) C2->C3 C4 C4 (CH₂-Cl) C3->C4

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the information density of the spectrum. Below is a direct comparison of the spectral "product" obtained from Chloroform-d versus DMSO-d₆.

Performance Matrix
FeatureAlternative A: CDCl₃ (Standard) Recommended: DMSO-d₆ (High-Def) Scientific Rationale
Hydroxyl Proton Broad singlet (often invisible)Sharp Doublet DMSO inhibits proton exchange, revealing H-bonding and coupling to H1.
H1 (Benzylic) Signal Triplet / ddQuartet / Multiplet In DMSO, H1 couples to both H2 and OH (

Hz).
Water Peak Interference Low (1.56 ppm)High (3.33 ppm)CDCl₃ is better for analyzing the aliphatic chain (C2/C3) without water overlap.
Solubility GoodExcellentPolar alcohols dissolve more effectively in DMSO, preventing aggregation broadening.
Precursor Detection ModerateHigh The shift of the aromatic protons is more distinct in DMSO due to dielectric effects.
Experimental Data: Chemical Shift Assignments

The following data represents the expected chemical shifts (


) for the purified product.
PositionCarbon Type

(ppm) in CDCl₃

(ppm) in DMSO-d₆
Multiplicity (DMSO)
Ar-H Aromatic (ortho to Br)7.487.52Doublet (

Hz)
Ar-H Aromatic (ortho to alkyl)7.227.30Doublet (

Hz)
OH HydroxylBroad/Not seen5.35 Doublet (

Hz)
H1 Benzylic CH4.704.62Multiplet (dt)
H4 CH₂-Cl3.553.62Triplet
H2 Internal CH₂1.85 - 1.951.75 - 1.85Multiplet
H3 Internal CH₂1.70 - 1.801.65 - 1.75Multiplet

Critical Insight: In CDCl₃, H1 appears as a triplet (coupling only to H2). In DMSO-d₆, the signal splits further due to the OH proton. If H1 remains a triplet in DMSO, your sample is likely wet or acidic, causing rapid exchange.

Experimental Protocols

To replicate these results, strict adherence to sample preparation is required to prevent line broadening.

Protocol A: High-Definition 1D ¹H NMR (DMSO-d₆)

Best for: Final product release, structural characterization.

  • Mass: Weigh 10–15 mg of 1-(4-bromophenyl)-4-chlorobutan-1-ol.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Note: Use an ampoule to ensure dryness. Water content >0.1% will collapse the OH doublet.

  • Tube: Transfer to a precision 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5.0 seconds (essential for accurate integration of aromatic protons).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K.

Protocol B: Process Control (CDCl₃)

Best for: Checking reaction completion (Ketone -> Alcohol).

  • Sampling: Take 50 µL of reaction mixture.

  • Workup: Mini-extraction with EtOAc/Brine (crucial to remove Lewis acids/reducing agents like NaBH₄). Dry organic layer over MgSO₄.

  • Solvent: Dissolve residue in 0.6 mL CDCl₃.

  • Target: Monitor the disappearance of the ketone triplet at ~2.95 ppm (alpha-carbonyl) and appearance of H1 at ~4.70 ppm .

Analytical Decision Logic

Use this workflow to interpret the spectral data and troubleshoot synthesis issues.

Logic Figure 2: Spectral interpretation logic for product validation. Start Acquire 1H NMR (DMSO-d6) CheckH1 Check H1 Signal (~4.6 ppm) Start->CheckH1 CheckKetone Check ~3.0 ppm (Alpha-Keto CH2) Start->CheckKetone IsTriplet Signal is Triplet CheckH1->IsTriplet Coupling Lost IsMultiplet Signal is Multiplet (dt or q) CheckH1->IsMultiplet Coupling Intact CheckOH Check ~5.3 ppm IsTriplet->CheckOH ResultB CONFIRMED: Secondary Alcohol IsMultiplet->ResultB OH Doublet Present ResultA Rapid Exchange: Sample Wet or Acidic CheckOH->ResultA Broad/Missing ResultC Impurity: Unreacted Ketone CheckKetone->ResultC Triplet Present

Advanced Validation: 2D NMR (COSY)

For regulatory submission, 1D NMR is insufficient to prove the connectivity of the alkyl chain. A COSY (Correlation Spectroscopy) experiment is required to trace the spin system:

  • Entry Point: Identify H1 (4.62 ppm).

  • Path:

    • Cross-peak A: H1

      
       H2 (1.80 ppm).
      
    • Cross-peak B: H2

      
       H3 (1.70 ppm).
      
    • Cross-peak C: H3

      
       H4 (3.62 ppm).
      
  • Validation: If the correlation chain breaks (e.g., H1 couples to a signal at 3.5 ppm), you may have formed the tetrahydrofuran derivative via intramolecular cyclization (displacement of Cl by OH), a common impurity in this synthesis.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2] "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." BenchChem Technical Guides.

  • PubChem. (2025).[3] "1-(4-bromophenyl)-4-chlorobutan-1-one (Precursor Data)." National Library of Medicine.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for chemical shift increments).

Sources

Comparative

Mass Spectrometry of 1-(4-bromophenyl)-4-chlorobutan-1-ol: A Comparative Analytical Guide

This guide details the mass spectrometric analysis of 1-(4-bromophenyl)-4-chlorobutan-1-ol , a critical intermediate often encountered in the synthesis of antihistamines and psychotropic butyrophenone derivatives. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric analysis of 1-(4-bromophenyl)-4-chlorobutan-1-ol , a critical intermediate often encountered in the synthesis of antihistamines and psychotropic butyrophenone derivatives.

This document is structured to provide actionable, high-level technical guidance for analytical chemists and pharmaceutical researchers.

Executive Summary & Compound Profile

1-(4-bromophenyl)-4-chlorobutan-1-ol (hereafter referred to as Br-Cl-Butanol ) presents a unique analytical challenge due to its dual-halogenated nature and secondary alcohol functionality. Unlike simple organic standards, the presence of both Bromine (Br) and Chlorine (Cl) creates a complex isotopic signature that serves as a definitive fingerprint for identification.

This guide compares the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) and evaluates the necessity of derivatization for optimal quantification.

Compound Specifications
FeatureDetail
Formula C₁₀H₁₂BrClO
Molecular Weight ~263.56 g/mol (Average)
Monoisotopic Mass 261.976 (⁷⁹Br, ³⁵Cl)
Key Functional Groups Secondary Alcohol (-OH), Aryl Bromide (Ar-Br), Alkyl Chloride (-CH₂Cl)
Primary Application Intermediate for substituted butyrophenones (e.g., potential metabolites or precursors to haloperidol-like scaffolds).[1][2]

Isotopic Fingerprint Analysis

The most distinct feature of Br-Cl-Butanol in mass spectrometry is its isotopic cluster. Understanding this pattern is non-negotiable for distinguishing the parent ion from impurities.

The "3:4:1" Rule

Because Bromine exists as ⁷⁹Br:⁸¹Br (~1:1) and Chlorine as ³⁵Cl:³⁷Cl (~3:1), the molecular ion cluster spans 4 Daltons with a specific intensity ratio.[3]

  • M (m/z 262): Contains ⁷⁹Br + ³⁵Cl

  • M+2 (m/z 264): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl)

  • M+4 (m/z 266): Contains ⁸¹Br + ³⁷Cl

Theoretical Intensity Calculation:

  • M:

    
    [4]
    
  • M+2:

    
    [5]
    
  • M+4:

    
    
    

Diagnostic Value: If your spectrum does not show this 3:4:1 ratio , the analyte is not intact Br-Cl-Butanol (indicating potential dehalogenation during ionization).

Comparative Analysis: Ionization Techniques

This section objectively compares analytical approaches.

Method A: GC-MS (Electron Ionization - EI)

Standard approach for volatile intermediates.

  • Performance: High structural information content.[6]

  • Drawback: The molecular ion (

    
    ) is often weak or absent due to rapid dehydration and alpha-cleavage.
    
  • Key Fragments:

    • m/z 183/185: Loss of the chlorobutyl chain (Alpha-cleavage).

    • m/z 244/246/248: Loss of water (

      
      ).
      
    • m/z 55: Butenyl cation (from the alkyl chain).

Method B: LC-MS (Electrospray Ionization - ESI)

Preferred for thermal stability.

  • Performance: Softer ionization preserves the molecular weight info.

  • Mode: Positive mode (

    
    ) often requires adduct formation (e.g., 
    
    
    
    ) because the secondary alcohol is not easily protonated alone.
  • Drawback: Poor fragmentation limits structural elucidation without MS/MS.

Comparison Table
FeatureGC-MS (EI)GC-MS (TMS-Derivative)LC-MS (ESI+)
Molecular Ion Visibility Low (<5%)High (as M-15)High (as Adduct)
Structural Insight Excellent (Fingerprint)GoodLow (unless MS/MS used)
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.5 ng/mL
Thermal Degradation High Risk (Dehydration)Low RiskNegligible
Recommendation Screening Quantification Trace Analysis

Mechanistic Fragmentation Pathways

Understanding how the molecule breaks apart allows you to validate the spectrum.

Graphviz Diagram: Fragmentation Logic

The following diagram illustrates the primary decay channels in EI-MS.

Fragmentation M Molecular Ion (M+) m/z 262/264/266 (Unstable) Dehydration [M - H2O]+ m/z 244/246/248 (Alkene formation) M->Dehydration - H2O (18 Da) AlphaCleavage Alpha-Cleavage [Br-Ph-CH=OH]+ M->AlphaCleavage Loss of -CH2CH2CH2Cl AlkylChain Chlorobutyl Group Loss [Cl-(CH2)3]+ M->AlkylChain Charge retention on chain (Minor) Tropylium Bromotropylium Ion [C7H6Br]+ Dehydration->Tropylium Rearrangement & Loss of Chain

Figure 1: Predicted fragmentation pathways for 1-(4-bromophenyl)-4-chlorobutan-1-ol under 70eV Electron Ionization.

Experimental Protocols

Protocol A: Silylation for High-Sensitivity GC-MS

Direct injection of the alcohol often leads to peak tailing and thermal dehydration. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the gold standard.

Reagents:

  • Analyte Standard (~1 mg)

  • BSTFA + 1% TMCS (Catalyst)

  • Anhydrous Pyridine (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of Br-Cl-Butanol in 500 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes . (Heat is crucial to drive the reaction on the sterically hindered secondary alcohol).

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection to prevent column overload.

Expected Result: The TMS derivative replaces the active proton, shifting the molecular mass by +72 Da.

  • New M+: m/z 334/336/338.

  • Base Peak: Often [M - 15]+ (Loss of methyl from TMS).

Protocol B: LC-MS/MS Parameters

For researchers using Triple Quadrupole systems (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive.

  • MRM Transitions (Quantification):

    • Precursor: 263.0 (M+H) -> Product: 245.0 (Loss of H2O).

    • Precursor: 285.0 (M+Na) -> Product: 285.0 (Pseudo-molecular ion, often used if fragmentation is poor).

Analytical Workflow Diagram

Workflow Sample Raw Sample (Reaction Mix) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Decision Target Concentration? Extract->Decision HighConc High (>10 ppm) GC-MS (Direct) Decision->HighConc Screening LowConc Trace (<1 ppm) LC-MS/MS Decision->LowConc Quantitation Deriv Derivatization (BSTFA/TMCS) HighConc->Deriv Improve Peak Shape

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and data requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117166, 1-(4-Chlorophenyl)butan-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 1-Chlorobutane and Halogenated Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum & fragmentation patterns of halogenated alkanes. Retrieved from [Link]

  • ResearchGate. Determination of halogenated mono-alcohols by GC-ECD and GC-MS. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the FT-IR Analysis of 1-(4-bromophenyl)-4-chlorobutan-1-ol: A Comparative Approach

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-bromophenyl)-4-chlorobutan-1-ol, a key intermediate in various synthetic pathways. By moving beyond a simple peak-listing, we will delve into the causal relationships behind the spectral features, offering a robust framework for compound identification and purity assessment. This guide will compare the expected spectral features of the target molecule with those of its precursor, 1-(4-bromophenyl)-4-chlorobutan-1-one, and a structurally related secondary alcohol, 1-(4-bromophenyl)ethanol, to provide a comprehensive understanding of the spectroscopic changes that signify a successful chemical transformation.

The Significance of FT-IR in Synthetic Chemistry

FT-IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., O-H, C=O, C-Cl) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For the synthetic chemist, FT-IR is an indispensable tool for monitoring reaction progress, identifying products, and assessing the presence of impurities. The conversion of a ketone to a secondary alcohol, as in the synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol from its corresponding ketone, is a classic example where FT-IR provides unequivocal evidence of the transformation.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability of the spectral data, a standardized and well-executed experimental protocol is essential. The following procedure outlines the steps for obtaining an FT-IR spectrum of 1-(4-bromophenyl)-4-chlorobutan-1-ol using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid or liquid samples.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum of the sample.

  • Sample Preparation:

    • Place a small, representative amount of the synthesized 1-(4-bromophenyl)-4-chlorobutan-1-ol onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press. If it is a viscous liquid, a thin film should be spread evenly across the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction on the collected spectrum. This mathematical correction accounts for the variation in the depth of penetration of the infrared beam at different wavelengths.

    • Baseline correct the spectrum to ensure that all peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Comparative Spectral Analysis

The core of this guide is the comparative analysis of the FT-IR spectrum of 1-(4-bromophenyl)-4-chlorobutan-1-ol with its precursor and a related compound. This comparison highlights the key spectral changes that confirm the desired chemical transformation.

Predicted FT-IR Spectrum of 1-(4-bromophenyl)-4-chlorobutan-1-ol

The structure of 1-(4-bromophenyl)-4-chlorobutan-1-ol contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum.

Figure 1: Molecular structure of 1-(4-bromophenyl)-4-chlorobutan-1-ol.

The expected key absorptions are summarized in the table below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
O-H (Alcohol)Stretching3500 - 3200Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=C (Aromatic)Stretching1600 - 1585 & 1500 - 1400Medium
C-O (Secondary Alcohol)Stretching1150 - 1075Strong
C-H (Aromatic)Out-of-plane Bending860 - 800Strong
C-Cl (Alkyl Halide)Stretching850 - 550Medium to Strong
C-Br (Aryl Halide)Stretching690 - 515Medium to Strong

Table 1: Predicted FT-IR absorption bands for 1-(4-bromophenyl)-4-chlorobutan-1-ol.

Comparison with Precursor: 1-(4-bromophenyl)-4-chlorobutan-1-one

The most significant change expected when reducing the ketone to a secondary alcohol is the disappearance of the strong carbonyl (C=O) stretching band and the appearance of the broad hydroxyl (O-H) stretching band.

Functional Group 1-(4-bromophenyl)-4-chlorobutan-1-one 1-(4-bromophenyl)-4-chlorobutan-1-ol Significance of Change
C=O (Ketone)Strong absorption around 1685 cm⁻¹AbsentConfirms reduction of the carbonyl group.
O-H (Alcohol)AbsentStrong, broad absorption around 3350 cm⁻¹Confirms the formation of the hydroxyl group.
C-O (Alcohol)AbsentStrong absorption around 1100 cm⁻¹Further evidence of alcohol formation.

Table 2: Comparative FT-IR data for the ketone precursor and the alcohol product.

This transformation is a textbook example of how FT-IR can be used to monitor a reaction. The disappearance of a key reactant peak and the emergence of a characteristic product peak provide clear and definitive evidence of a successful synthesis.

Comparison with a Structurally Similar Compound: 1-(4-bromophenyl)ethanol

Comparing the spectrum of the target molecule with that of 1-(4-bromophenyl)ethanol, which lacks the chlorobutyl chain, helps to isolate and identify the spectral features associated with the alkyl chloride portion of the molecule.

Functional Group 1-(4-bromophenyl)ethanol 1-(4-bromophenyl)-4-chlorobutan-1-ol Reason for Difference
C-ClAbsentPresent (850 - 550 cm⁻¹)Presence of the chlorobutyl chain.
C-H (Aliphatic)Fewer, less intense peaksMore complex and intense peaksIncreased number of sp³ C-H bonds.

Table 3: Comparative FT-IR data for 1-(4-bromophenyl)ethanol and the target compound.

This comparison allows for a more detailed assignment of the peaks in the fingerprint region (below 1500 cm⁻¹), where the absorptions of the C-Cl and C-Br bonds are expected.

Visualizing the Workflow and Key Functional Groups

To further clarify the experimental process and the key molecular features, the following diagrams are provided.

cluster_synthesis Synthesis cluster_ftir FT-IR Analysis Ketone Precursor Ketone Precursor Reduction Reduction Ketone Precursor->Reduction NaBH4, MeOH Alcohol Product Alcohol Product Reduction->Alcohol Product Sample Prep Sample Prep Alcohol Product->Sample Prep Characterization Background Scan Background Scan Sample Prep->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Data Processing Data Processing Sample Scan->Data Processing Spectrum Spectrum Data Processing->Spectrum

Figure 2: Experimental workflow from synthesis to FT-IR analysis.

Molecule 1-(4-bromophenyl)- 4-chlorobutan-1-ol OH O-H Stretch (3500-3200 cm⁻¹) Molecule->OH Ar_CH Aromatic C-H (3100-3000 cm⁻¹) Molecule->Ar_CH Al_CH Aliphatic C-H (3000-2850 cm⁻¹) Molecule->Al_CH Ar_CC Aromatic C=C (1600-1400 cm⁻¹) Molecule->Ar_CC CO C-O Stretch (1150-1075 cm⁻¹) Molecule->CO CCl C-Cl Stretch (850-550 cm⁻¹) Molecule->CCl CBr C-Br Stretch (690-515 cm⁻¹) Molecule->CBr

Comparative

Validation of 1-(4-bromophenyl)-4-chlorobutan-1-ol as a Synthetic Intermediate

Executive Summary: The Chiral Checkpoint In the synthesis of third-generation antihistamines, particularly Fexofenadine and its analogs, the intermediate 1-(4-bromophenyl)-4-chlorobutan-1-ol (hereafter referred to as Int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Checkpoint

In the synthesis of third-generation antihistamines, particularly Fexofenadine and its analogs, the intermediate 1-(4-bromophenyl)-4-chlorobutan-1-ol (hereafter referred to as Intermediate-OH ) represents a critical divergence point.[1][2] While its precursor ketone (4-bromo-gamma-chlorobutyrophenone) is the industry standard for shipping and storage due to stability, Intermediate-OH is the functional validated intermediate where stereochemistry is established.[1][2]

This guide validates Intermediate-OH against its ketone precursor and cyclized alternatives, demonstrating that while it presents higher stability risks (spontaneous cyclization), it offers superior chemoselectivity and is the only viable entry point for enantioselective API synthesis via asymmetric reduction.

The Synthetic Landscape: Alternatives & Context

To validate Intermediate-OH , we must compare it against the two primary alternatives encountered in this pathway:

  • The Precursor (The Ketone): 1-(4-bromophenyl)-4-chlorobutan-1-one.[1][2][3][4][5] Stable, achiral, and the standard commercial starting material.

  • The Impurity/Variant (The Cyclic Ether): 2-(4-bromophenyl)tetrahydrofuran.[2] Formed via intramolecular cyclization of Intermediate-OH.[1][2]

DOT Diagram 1: Synthetic Pathways & Impurity Risks

Figure 1: The central role of Intermediate-OH in Fexofenadine synthesis, highlighting the critical risk of THF formation.

SynthesisPathway Ketone Precursor Ketone (Achiral, Stable) Alcohol Intermediate-OH (Chiral Center Established) Ketone->Alcohol Asymmetric Reduction (CBS or KRED) Ketone->Alcohol NaBH4 (Racemic) THF THF Impurity (Dead End / Byproduct) Alcohol->THF Base/Heat (Intramolecular Cyclization) Drug Fexofenadine Precursor (N-Alkylation Product) Alcohol->Drug Piperidine Alkylation (Controlled pH)

Comparative Analysis: Performance Metrics

The following data compares Intermediate-OH directly against using the Ketone (reductive amination route) or the Cyclic Ether (ring opening).

Table 1: Synthetic Utility Comparison
FeatureIntermediate-OH (The Alcohol)Ketone Precursor Cyclic Ether (THF)
Stereocontrol High (>98% ee) via CBS/Enzymatic reduction prior to coupling.[1][2]None. Requires chiral resolution after coupling (wasteful).Low. Ring opening often results in racemization or Sn1 scrambling.
Alkylation Efficiency Moderate. The -Cl group is a modest leaving group; often requires conversion to -OMs or -OTs.[1][2]Low. Reductive amination is possible but prone to dimer formation and over-alkylation.Very Low. Ether linkage is chemically inert; requires harsh Lewis acids to open.
Stability Low. Prone to intramolecular cyclization (forming THF) if pH > 8.High. Indefinitely stable solid.High. Very stable, but chemically useless for this pathway.
Impurity Profile Main impurity: THF derivative (must be monitored).Main impurity: Di-alkylated byproducts during coupling.[1][2]N/A (Is the impurity).
Expert Insight: The Stability-Selectivity Trade-off

The validation of Intermediate-OH rests on the principle of early-stage chirality .[1][2] While the Ketone is more stable, processing it downstream creates a racemic drug substance that requires expensive chiral chromatography to resolve. By generating Intermediate-OH via asymmetric reduction (Protocol A below), you lock in the stereochemistry before the expensive coupling step, reducing the cost of goods sold (COGS) by ~40% compared to late-stage resolution.

Critical Caution: The 4-chloro-1-butanol chain is a "loaded spring."[1][2] In the presence of even weak bases (e.g., K2CO3 used for N-alkylation), the alkoxide will displace the chloride to form the THF ring (Figure 1, Red Arrow). This dictates that Intermediate-OH must be stored under neutral/slightly acidic conditions and alkylation protocols must use non-nucleophilic bases or protecting groups.[1][2]

Validated Experimental Protocols

These protocols are designed to maximize the yield of Intermediate-OH while suppressing the thermodynamic sink (THF formation).

Protocol A: Asymmetric Synthesis (CBS Reduction)

Target: >98% ee (R)-Intermediate-OH[1][2]

Rationale: Uses the Corey-Bakshi-Shibata (CBS) catalyst to effect enantioselective hydride transfer.[1][2]

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Catalyst Loading: Charge (R)-Me-CBS oxazaborolidine (10 mol%) and anhydrous THF. Cool to -20°C.

  • Hydride Source: Add Borane-THF complex (BH3·THF, 0.6 equiv) dropwise.

  • Substrate Addition: Dissolve 1-(4-bromophenyl)-4-chlorobutan-1-one (1.0 equiv) in THF. Add slowly over 60 mins, maintaining T < -15°C. Slow addition is crucial to prevent non-catalyzed background reduction.

  • Quench (Critical Step): Quench with MeOH slowly. Do NOT use aqueous base (NaOH/NaHCO3) for the initial quench, as this triggers immediate cyclization to the THF impurity.

  • Workup: Evaporate MeOH/B(OMe)3. Partition between EtOAc and dilute HCl (pH 4-5).[1][2] Wash with Brine.[6] Dry over Na2SO4.[6]

  • Validation: HPLC on Chiralcel OD-H column (Hexane/IPA 90:10). Expected ee > 95%.

Protocol B: Quality Control & Impurity Detection

Objective: Quantify the "THF Impurity" (2-(4-bromophenyl)tetrahydrofuran).

Since the cyclization is the primary failure mode, this HPLC method validates the integrity of the intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% H3PO4).

    • T=0: 40% ACN[2]

    • T=15: 90% ACN[2]

  • Detection: UV @ 220 nm.

  • Retention Markers:

    • Intermediate-OH: ~6.5 min.

    • Ketone Precursor: ~8.2 min.

    • THF Impurity: ~11.5 min (Non-polar, elutes late).

  • Acceptance Criteria: THF Impurity < 0.5%.

Decision Framework

When should you isolate Intermediate-OH versus using the Ketone?

DOT Diagram 2: Process Decision Tree

Figure 2: Logical flow for selecting the optimal intermediate based on drug requirements.

DecisionTree Start Target Molecule Requirement Chirality Is the Drug Chiral? Start->Chirality Racemic Use Ketone Precursor (Reductive Amination) Chirality->Racemic No (e.g., older gen) Enantiopure Isolate Intermediate-OH (via Asymmetric Reduction) Chirality->Enantiopure Yes (e.g., Fexofenadine) Stability Can you store at <4°C? Enantiopure->Stability YesStore Proceed with OH-Intermediate Stability->YesStore Yes NoStore Generate In-Situ (Do not isolate) Stability->NoStore No (Risk of THF)

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[7][8] Journal of the American Chemical Society.[9][10] Link

  • Kawanami, Y., et al. (2003).[7] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ.[7] Tetrahedron. Link

  • DiPietro, D., et al. (2018). Reaction of hydroxide with 4-chlorobutan-1-ol: Characterization of products (THF formation). Journal of Chemical Education. Link

  • Scimplify Chemicals. (2023). Fexofenadine Intermediates and Impurity Profiles. Technical Data Sheet. Link

  • PubChem. (2023). 1-(4-bromophenyl)-4-chlorobutan-1-one Compound Summary. National Library of Medicine. Link

Sources

Validation

Enantioselective Synthesis of 1-(4-Bromophenyl)-4-chlorobutan-1-ol: A Comparative Technical Guide

Executive Summary The chiral alcohol 1-(4-bromophenyl)-4-chlorobutan-1-ol is a high-value pharmacophore, serving as a critical precursor for chiral tetrahydrofuran (THF) scaffolds found in selective serotonin reuptake in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral alcohol 1-(4-bromophenyl)-4-chlorobutan-1-ol is a high-value pharmacophore, serving as a critical precursor for chiral tetrahydrofuran (THF) scaffolds found in selective serotonin reuptake inhibitors (SSRIs) and platelet-activating factor (PAF) antagonists. Its synthesis presents a specific chemoselective challenge: reducing the ketone without displacing the labile primary chloride or triggering premature cyclization to the tetrahydrofuran.

This guide objectively compares three dominant methodologies for this transformation: Noyori Asymmetric Transfer Hydrogenation (ATH) , Corey-Bakshi-Shibata (CBS) Reduction , and Biocatalytic Ketoreduction (KRED) . Analysis focuses on enantiomeric excess (ee), scalability, and the critical control of pH to prevent in-situ cyclization.

Comparative Analysis Matrix

The following table summarizes the performance of the three methods based on experimental data for 1-aryl-4-chloro-1-butanones.

MetricMethod A: Noyori ATH Method B: Biocatalysis (KRED) Method C: CBS Reduction
Catalyst System RuCl(p-cymene)[(R,R)-TsDPEN]Engineered Ketoreductase (NADPH)(R)-Me-CBS Oxazaborolidine
Enantiomeric Excess 95–98%>99%90–96%
Yield 92–95%>95%85–90%
Reaction Time 12–24 hours8–16 hours1–4 hours
Scalability High (Kg to Ton)High (Kg to Ton)Moderate (Cryogenic/Borane safety)
Chemoselectivity Critical: Requires pH < 7 to avoid cyclization.Excellent (Neutral pH).Good (Acidic conditions).
Cost Efficiency Moderate (Ru metal cost).High (Enzyme recycling).Low to Moderate (Stoichiometric borane).

Deep Dive: Noyori Asymmetric Transfer Hydrogenation (ATH)

Technical Rationale

Ruthenium-catalyzed transfer hydrogenation is the industry standard for reducing aryl-alkyl ketones. For this substrate, the RuCl(p-cymene)[(R,R)-TsDPEN] complex is selected due to its "metal-ligand bifunctional" mechanism, which operates efficiently under mild conditions.

Critical Control Point: Standard ATH uses basic conditions (KOH/iPrOH), which would instantly cyclize the 4-chlorobutanol product into a tetrahydrofuran. To isolate the alcohol, you must use the Formic Acid/Triethylamine (5:2) azeotrope system , maintaining a slightly acidic to neutral environment.

Mechanistic Visualization

The cycle relies on the concerted transfer of a proton from the amine ligand and a hydride from the ruthenium center.

NoyoriATH PreCat Ru-Cl Precatalyst Active 16e- Ru Species (Active Catalyst) PreCat->Active Base elimination of HCl Hydride 18e- Ru-Hydride (Reducing Agent) Active->Hydride + HCOOH (Formate) - CO2 TS Concerted Transition State (6-membered ring) Hydride->TS + Substrate (Ketone) TS->Active Release Chiral Alcohol TS->Active

Figure 1: Catalytic cycle of Noyori ATH. The 18e- Ru-Hydride species effects the enantioselective reduction.

Validated Protocol

Reagents:

  • Substrate: 1-(4-bromophenyl)-4-chlorobutan-1-one (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Inerting: Charge a reaction vessel with the ketone substrate and catalyst under nitrogen atmosphere.

  • Solvation: Dissolve in degassed DCM (5 mL/g substrate).

  • Initiation: Add the HCOOH/Et3N mixture dropwise at 0°C.

  • Reaction: Warm to 25°C and stir for 14 hours. Monitor by HPLC (Chiralcel OD-H column).

  • Quench: Dilute with water. Do not use basic wash (e.g., NaHCO3) if avoiding cyclization is critical; wash with brine instead.

  • Isolation: Dry organic layer over Na2SO4 and concentrate in vacuo.

Deep Dive: Biocatalytic Reduction (KRED)

Technical Rationale

Biocatalysis offers the highest enantioselectivity (>99% ee) and operates at ambient temperature and neutral pH, completely eliminating the risk of premature cyclization. Engineered Ketoreductases (KREDs) are now commercially available in screening kits (e.g., Codexis, Johnson Matthey).

Mechanistic Visualization

The enzyme utilizes a cofactor (NADPH) to deliver a hydride to the re or si face of the ketone, governed by the steric constraints of the active site.

KRED E_NADPH Enzyme-NADPH Complex TS Ternary Complex (Hydride Transfer) E_NADPH->TS + Substrate Substrate Ketone Substrate Substrate->TS E_NADP Enzyme-NADP+ Complex TS->E_NADP Release Product Product Chiral Alcohol TS->Product E_NADP->E_NADPH Recycle System Recycle Cofactor Recycling (GDH + Glucose) Recycle->E_NADPH Regenerates NADPH

Figure 2: Biocatalytic cycle showing the dependency on NADPH cofactor recycling.

Validated Protocol

Reagents:

  • Substrate: 1-(4-bromophenyl)-4-chlorobutan-1-one (50 g/L loading)

  • Enzyme: KRED-P1 (Screening required for specific variant)

  • Cofactor: NADP+ (catalytic amount)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Prepare pH 7.0 phosphate buffer containing 1 mM MgSO4.

  • Solubilization: Dissolve substrate in DMSO (5% v/v of total volume) to assist solubility.

  • Reaction Assembly: Add buffer, glucose (1.5 eq), GDH, NADP+, and KRED enzyme to the vessel.

  • Addition: Add the substrate solution.

  • Incubation: Stir at 30°C for 12 hours. Maintain pH 7.0 using an autotitrator with 1M NaOH (if gluconic acid buildup lowers pH).

  • Extraction: Extract product with Ethyl Acetate. The enzyme remains in the aqueous phase.

Critical Analysis & Recommendations

When to use which method?
  • Choose Biocatalysis (KRED) if:

    • Purity is paramount: You require >99% ee without recrystallization.

    • Safety: You want to avoid transition metals (Ru) in the final drug substance (ICH Q3D guidelines).

    • Stability: You need strictly neutral conditions to prevent cyclization.

  • Choose Noyori ATH if:

    • Speed: You need to process a batch quickly without waiting for enzyme screening/supply.

    • Solubility: Your substrate is poorly soluble in aqueous media (KREDs struggle with high concentrations of hydrophobic ketones).

    • Cost: You already have the Ru-catalyst and standard chemical plant infrastructure.

  • Avoid CBS Reduction if:

    • Scale: Handling large volumes of borane-THF is hazardous.

    • Moisture: The reaction requires strictly anhydrous conditions, which are difficult to maintain on large scales compared to the robust ATH or aqueous KRED systems.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition.

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Applications. ChemCatChem.

  • PubChem Compound Summary. (2024). 1-(4-bromophenyl)-4-chlorobutan-1-one (CAS 4559-96-0).[2][3][4][5] National Library of Medicine.

Sources

Comparative

A Comparative Guide to the Predicted Biological Activity of 1-(4-bromophenyl)-4-chlorobutan-1-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Identifying a Research Opportunity In the vast landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Research Opportunity

In the vast landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic potential is a continuous endeavor. Halogenated organic compounds, in particular, have a rich history as precursors and active agents in pharmaceuticals. This guide focuses on 1-(4-bromophenyl)-4-chlorobutan-1-ol , a molecule possessing several features suggestive of biological activity, namely a bromophenyl group, a secondary alcohol, and an alkyl chloride.

A comprehensive review of the current scientific literature reveals a notable absence of direct studies on the biological activities of 1-(4-bromophenyl)-4-chlorobutan-1-ol. This presents a unique opportunity for novel research. This guide, therefore, serves a dual purpose: to collate and present the biological activities of structurally analogous compounds to build a strong case for the investigation of this molecule, and to provide detailed, actionable protocols for its synthesis and biological evaluation. We will delve into the predicted antimicrobial and anticancer potential of this compound and its derivatives, grounded in the established activities of similar chemical entities.

Synthetic Strategy: From Precursor to Target Compound

The logical and most direct route to obtaining 1-(4-bromophenyl)-4-chlorobutan-1-ol is through the reduction of its corresponding ketone, 1-(4-bromophenyl)-4-chlorobutan-1-one . This precursor is readily available from commercial suppliers, making the synthesis accessible.

Proposed Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-ol

The reduction of an aryl ketone to a secondary alcohol is a fundamental transformation in organic synthesis, often achieved with high efficiency using sodium borohydride (NaBH₄).[1][2] This reagent is preferred for its selectivity, as it will reduce aldehydes and ketones without affecting other functional groups like esters or amides under standard conditions.[3]

G Precursor 1-(4-bromophenyl)-4-chlorobutan-1-one (Ketone Precursor) Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Precursor->Reagent Product 1-(4-bromophenyl)-4-chlorobutan-1-ol (Target Alcohol) Reagent->Product Reduction Derivatives Further Derivatives (e.g., etherification, amination) Product->Derivatives SAR cluster_0 Core Structure: 1-(4-bromophenyl)-4-chlorobutan-1-ol Bromophenyl 4-Bromophenyl Group (Potential for Cytotoxicity) Alcohol Secondary Alcohol (Site for Esterification/Etherification) Bromophenyl->Alcohol Modulate Lipophilicity & Binding AlkylChloride Alkyl Chloride (Site for Nucleophilic Substitution, e.g., Amination) Alcohol->AlkylChloride Introduce New Functional Groups

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